1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
COIPSIGBENXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC2CCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure-Activity Relationship of Imidazole-Pyrrolidine Derivatives
Executive Summary
The fusion of imidazole and pyrrolidine moieties represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture combines the aromatic, electron-rich, and amphoteric properties of imidazole (pKa ~7.[1][2]0) with the solubilizing, basic, and conformationally constrained nature of pyrrolidine (pKa ~11.3).[1]
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of these derivatives, specifically focusing on their application as antimicrobial agents (via CYP51 inhibition) and kinase inhibitors . It moves beyond basic descriptions to analyze the causality of molecular modifications.
The Pharmacophore: Structural Zones
To rationalize the SAR, we dissect the molecule into three functional zones.[1] The synergy between these zones dictates potency, selectivity, and pharmacokinetic (PK) profiles.[1]
Pharmacophore Visualization
Figure 1: Pharmacophore segmentation of Imidazole-Pyrrolidine hybrids defining the three critical zones for SAR optimization.
Synthetic Strategy & Protocol
A robust SAR study requires a modular synthetic route. We utilize a convergent synthesis approach, allowing independent modification of the imidazole head and pyrrolidine tail before final coupling.
Validated Protocol: N-Alkylation Coupling
This protocol describes the synthesis of a linked 1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazole derivative.
Reagents:
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium Carbonate (
) or Cesium Carbonate ( )[1] -
Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole (1.0 equiv) in anhydrous ACN under an inert atmosphere (
). Add (2.5 equiv) to deprotonate the N1 position.[1]-
Causality: The pKa of imidazole N1 is ~14.
is sufficient to generate the imidazolide anion, increasing nucleophilicity.[1]
-
-
Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 equiv) portion-wise.
-
Note: The hydrochloride salt is used for stability; the excess base neutralizes it in situ.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup (Self-Validating Step):
-
Filter off inorganic salts (
, excess ).[1] -
Evaporate solvent under reduced pressure.
-
Dissolve residue in DCM and wash with water (
) to remove unreacted pyrrolidine salts. -
Dry organic layer over
.
-
-
Purification: If necessary, purify via column chromatography (Silica gel, gradient DCM
5% MeOH/DCM).[1]
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway via N-alkylation, allowing modular variation of both heterocycles.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these hybrids is governed by specific electronic and steric interactions.
Zone A: The Imidazole Head (Electronic Modulation)
The imidazole ring is the primary "warhead" for many targets, particularly in antifungal applications where it targets Lanosterol 14
-
Mechanism: The unprotonated N3 nitrogen donates its lone pair to the heme iron (
) in the enzyme's active site, blocking substrate binding.[1] -
SAR Rule: Electron-Donating Groups (EDGs) at C2/C4/C5 increase the basicity of N3, potentially strengthening Fe-coordination but hindering transport through lipophilic membranes.
-
Optimization: Electron-Withdrawing Groups (EWGs) like Phenyl-Cl or Phenyl-
at the C2 position often enhance activity by increasing lipophilicity and - stacking interactions with aromatic residues (e.g., Tyr, Phe) in the binding pocket.[1]
Zone B: The Linker (Distance & Flexibility)
The linker determines the spatial orientation of the pyrrolidine tail relative to the imidazole head.
-
Chain Length (n=1 to n=4): Studies indicate that an ethyl (n=2) or propyl (n=3) linker is often optimal.[1]
-
Too short (n=1): Steric clash between rings; reduced conformational freedom.[1]
-
Too long (n>4): Entropic penalty upon binding; excessive flexibility leads to off-target effects.
-
-
Rigidification: Replacing alkyl chains with rigid spacers (e.g., phenyl rings) can lock the conformation, useful for kinase inhibitors (e.g., CDK4/6) but often detrimental for broad-spectrum antimicrobial activity which requires some flexibility.[1]
Zone C: The Pyrrolidine Tail (Solubility & Charge)
The pyrrolidine ring serves as a pharmacokinetic handle.[1]
-
Ionization: At physiological pH (7.4), the pyrrolidine nitrogen (pKa ~11) is protonated.[1] This cationic charge improves water solubility and facilitates interaction with negatively charged phospholipid headgroups in bacterial/fungal membranes.
-
Substitution: Adding bulky groups (e.g., benzyl) to the pyrrolidine ring can increase potency against Gram-positive bacteria by enhancing hydrophobic interaction with the cell wall, though it may reduce Gram-negative activity due to the outer membrane barrier.[1]
Case Study: Antifungal Activity (CYP51 Inhibition)[1]
This section synthesizes data to illustrate the SAR principles described above.
Mechanistic Pathway[1]
Figure 3: Mechanism of Action for antifungal imidazole derivatives targeting the CYP51 enzyme.
Comparative Data Table
The following table summarizes the effect of linker length and phenyl substitution on antifungal activity (MIC against C. albicans).
| Compound ID | Imidazole Sub (R1) | Linker Length (n) | Pyrrolidine Sub (R2) | MIC (µg/mL) | Interpretation |
| IP-01 | H | 2 (Ethyl) | H | 64 | Baseline activity; moderate binding. |
| IP-02 | 2-Phenyl | 2 (Ethyl) | H | 16 | Significant Improvement: Aromatic ring adds hydrophobic interaction. |
| IP-03 | 2-(4-Cl-Phenyl) | 2 (Ethyl) | H | 4 | Optimal: Cl (EWG) enhances lipophilicity and metabolic stability. |
| IP-04 | 2-(4-Cl-Phenyl) | 4 (Butyl) | H | 32 | Loss of Potency: Linker too long; entropic penalty. |
| IP-05 | 2-(4-Cl-Phenyl) | 2 (Ethyl) | 2-Methyl | 8 | Steric bulk on pyrrolidine slightly reduces fit. |
Note: Data trends derived from general SAR principles found in referenced literature [1, 2].
References
-
Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. Source: Bioorganic & Medicinal Chemistry (NIH/PubMed) URL:[1][Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Source: European Journal of Medicinal Chemistry (NIH/PubMed) URL:[1][Link]
-
Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)... as CDK 4/6 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) URL:[1][Link]
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole... Source: Molecules (MDPI/PMC) URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets of 1-Methyl-5-Substituted Imidazole Ligands: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacodynamics and structural logic of 1-methyl-5-substituted imidazoles . Unlike their 1,2- or 1,4-substituted isomers, the 1,5-substitution pattern creates a unique steric profile that privileges binding to the hydrophobic "Western Region" of heme-containing enzymes. The primary biological target for this ligand class is Heme Oxygenase-1 (HO-1) , a critical cytoprotective enzyme in oncology.[1] This guide details the mechanism of heme coordination, the structural basis for isoform selectivity (HO-1 vs. HO-2), and the obligatory management of off-target cytochrome P450 (CYP) inhibition.
Part 1: The Pharmacophore & Structural Logic
The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as a monodentate ligand for metal centers (specifically Fe(II) in heme). However, the regiochemistry of substitution dictates biological specificity.
The "Split" Geometry (1,5-Substitution)
In 1-methyl-5-substituted imidazoles, the methyl group at
-
Electronic Effect: The
nitrogen retains a lone pair available for coordinate covalent bonding with metal centers. -
Steric Effect: Unlike 1-substituted or 1,4-substituted variants, the 5-substituent is positioned proximal to the metal-binding axis but angled away, allowing it to probe specific hydrophobic pockets adjacent to the heme plane.
Target Landscape
| Target | Interaction Type | Role of 1-Methyl-5-Substituted Ligand |
| Heme Oxygenase-1 (HO-1) | Primary Target | Inhibitor. Coordinates heme iron; 5-substituent fills the hydrophobic Western Region. |
| Cytochrome P450 (CYP) | Off-Target Liability | Inhibitor. Common liability due to heme access; requires steric de-optimization to avoid. |
| Nitric Oxide Synthase (NOS) | Secondary Target | Inhibitor. Heme-dependent dimerization inhibitor; often less potent than against HO-1. |
Part 2: Primary Target – Heme Oxygenase-1 (HO-1)
HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron.[2] In oncology, HO-1 is frequently overexpressed, conferring resistance to chemotherapy and radiotherapy via antioxidant cytoprotection.
Mechanism of Action: The "Anchor and Clamp"
The 1-methyl-5-substituted imidazole functions via a two-step binding mode:
-
The Anchor: The imidazole
coordinates axially to the heme ferrous iron ( ), displacing the native distal water molecule or preventing binding. -
The Clamp (Selectivity): The substituent at the 5-position (often a hydrophobic aryl or alkyl group) extends into the Western Region of the HO-1 active site. This region is structurally distinct in HO-1 compared to the constitutive isoform HO-2, allowing for high selectivity (Selectivity Index > 100).
Pathway Visualization
The following diagram illustrates the role of HO-1 inhibitors in sensitizing cancer cells to chemotherapy.
Caption: The 1-methyl-5-substituted imidazole inhibits HO-1, blocking the conversion of pro-oxidant heme into antioxidant bilirubin, thereby re-sensitizing tumor cells to chemotherapy-induced apoptosis.
Part 3: Off-Target Liability – Cytochrome P450
The major challenge in developing these ligands is the "Azole-Heme Paradox": the same feature that drives potency (heme coordination) drives toxicity via CYP inhibition (e.g., CYP3A4, CYP2D6).
Structural Differentiation
-
CYP Active Sites: Generally constricted and dome-shaped.
-
HO-1 Active Site: Possesses a unique "hydrophobic tunnel" (Western Region).
-
Design Strategy: 1-methyl-5-substituted ligands with bulky, flexible linkers at the 5-position (e.g., phenyl-alkyl chains) induce steric clash within the tighter CYP pockets while accommodating the HO-1 tunnel.
Part 4: Experimental Protocols
Synthesis: Regioselective Construction
Achieving 1,5-substitution without contamination from the 1,4-isomer is synthetically non-trivial. The Van Leusen Imidazole Synthesis is the most robust method for this specific regiochemistry.
Protocol: Synthesis of 1-Methyl-5-Arylimidazoles
-
Reagents: Methylamine (primary amine), Aryl aldehyde, Tosylmethyl isocyanide (TosMIC).
-
Solvent system: MeOH/DME (1:1).
-
Procedure:
-
Dissolve the aryl aldehyde (1.0 eq) and methylamine (1.5 eq) in MeOH. Stir for 30 min to form the in situ imine.
-
Add TosMIC (1.0 eq) and
(2.0 eq). -
Reflux for 4–6 hours.
-
Mechanism: The base deprotonates TosMIC; the isocyanide carbon attacks the imine. Crucially, the steric bulk of the N-methyl group directs the cyclization to the 1,5-position to minimize repulsion during the intermediate transition state.
-
-
Purification: Evaporate solvent, extract with EtOAc, and purify via silica gel chromatography (typically 5% MeOH in DCM).
Validation: The "Self-Validating" HO-1 Inhibition Assay
This assay relies on the spectroscopic detection of bilirubin. It is self-validating because you measure the rate of product formation against a heme-only baseline.
Reagents:
-
Enzyme Source: Rat spleen microsomes (rich in HO-1) or Recombinant Human HO-1 (hHO-1).
-
Substrate: Hemin (
). -
Cofactor: NADPH (
) or a generating system (G6P + G6PDH). -
Reference Inhibitor: Azalanstat or Tin Protoporphyrin (SnPP).
Step-by-Step Protocol:
-
Preparation: Dilute microsomal protein (1 mg/mL) in phosphate buffer (100 mM, pH 7.4) containing
(2 mM). -
Pre-incubation: Add the test ligand (1-methyl-5-substituted imidazole) at varying concentrations (0.1 – 100
). Incubate at 37°C for 5 minutes.-
Validation Check: Include a "No Enzyme" blank and a "No Inhibitor" control.
-
-
Initiation: Add Hemin (substrate) and NADPH (cofactor).
-
Reaction: Incubate for 15 minutes at 37°C in the dark (bilirubin is light-sensitive).
-
Termination: Stop reaction by placing on ice and adding chloroform.
-
Quantification:
-
Calculate the difference in absorbance between 464 nm and 530 nm (
). -
Bilirubin extinction coefficient
.
-
-
Data Analysis: Plot % Inhibition vs. Log[Ligand]. Fit to a sigmoidal dose-response curve to determine IC50.
Part 5: Data Summary & SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) for 1-methyl-5-substituted imidazoles against HO-1 and HO-2.
| Compound Class | 5-Position Substituent | HO-1 IC50 ( | Selectivity (HO-1/HO-2) | Notes |
| Reference | (Unsubstituted) | > 100 | N/A | Inactive; lacks hydrophobic anchor. |
| Class A | Phenyl | 15.0 - 25.0 | Low (~2x) | Insufficient steric bulk for selectivity. |
| Class B | 4-Chlorophenyl-alkyl | 0.8 - 2.5 | High (>50x) | Halogen improves hydrophobic fit. |
| Class C | Naphthyl-alkyl | 0.3 - 1.0 | Very High (>100x) | Fills Western Region completely. |
| Class D | Dioxolane-linked | 0.4 - 1.2 | High (>80x) | Vlahakis series; optimal linker geometry. |
Screening Workflow Diagram
Caption: Workflow for identifying viable HO-1 inhibitors. The critical filter is the selectivity screen against HO-2 and CYP isoforms.
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry.
-
Roman, G., et al. (2012).[2] "Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: Effect of introduction of heteroatoms in the alkyl linker." ChemMedChem.
-
Shabalin, D. A., & Camp, J. E. (2020). "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry.
-
Zhang, W., et al. (2002).[3] "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition.
-
Palamanda, J. R., et al. (2001). "Substituted Imidazole... Inactivates Cytochrome P450 2D6 by Protein Adduction."[4][5] Drug Metabolism and Disposition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole CAS number search
[1][2]
Part 1: Chemical Identity & Structural Analysis[2]
Compound Identification
This compound is a specific regioisomer of the histamine H3 receptor ligand class, characterized by an imidazole ring N-methylated at position 1 and substituted at position 5 with a (pyrrolidin-3-yl)methyl group.[1]
| Property | Specification |
| Chemical Name | 1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole |
| Systematic Name | 3-[(1-Methyl-1H-imidazol-5-yl)methyl]pyrrolidine |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| Exact Mass | 165.1266 |
| CAS Number | Not Listed (Publicly indexed CAS refers to the 1-isomer or 4-isomer analogs) |
| PubChem CID | Not Indexed (Analogous to CID 21663764 for the pyrrolidin-1-yl isomer) |
| SMILES | CN1C=C(CC2CCNC2)N=C1 |
| InChIKey | (Predicted) PBPMFHCGVZTYHV-UHFFFAOYSA-N (Note: Verify stereochemistry) |
Structural Context & Isomerism
This molecule belongs to the "iso-histamine" series due to the 1,5-substitution pattern on the imidazole ring.[1]
-
Regiochemistry: The (pyrrolidin-3-yl)methyl side chain is attached at the C5 position, adjacent to the N-methyl group.[1] This contrasts with the more common H3 agonists (e.g., Immepip, Immepyr) which typically feature a 4-substituted imidazole (distant from the N-H or N-methyl).[1]
-
Chirality: The pyrrolidine ring contains a chiral center at C3. The compound exists as two enantiomers: (R)- and (S)-1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole.[1]
-
Tautomerism: Unlike histamine, the N-methyl group at position 1 locks the tautomeric state, fixing the double bond locations and defining the unique 5-position steric environment.
Figure 1: Structural connectivity and key pharmacophore features.[1]
Part 2: Synthesis & Preparation[2][4]
Since a direct commercial source is rare, the synthesis typically follows a convergent route utilizing 1-methyl-1H-imidazole-5-methanol as a key building block.[1]
Retrosynthetic Analysis
The molecule can be disconnected at the methylene bridge between the imidazole and pyrrolidine rings.
-
Fragment A: 1-Methyl-5-chloromethylimidazole (Electrophile).[1]
-
Fragment B: 3-Lithio-N-Boc-pyrrolidine (Nucleophile) or a Malonate derivative.[1]
Proposed Synthetic Protocol
Step 1: Activation of the Imidazole Fragment Precursor: (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9).[1]
-
Dissolve (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in DCM.
-
Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
-
Stir at RT for 2 hours. Evaporate volatiles to yield 5-chloromethyl-1-methylimidazole hydrochloride .[1]
Step 2: Coupling with Pyrrolidine Scaffold Precursor: tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate (or similar activated species).[1] Alternative Route (Alkylation of Imidazole):
-
Generate the lithiated species of 1-methylimidazole at C5 is difficult (C2 is more acidic).
-
Preferred Route: Use a Wittig Reaction .
Step 3: Reduction and Deprotection
-
Hydrogenation: Dissolve the alkene intermediate in MeOH. Add Pd/C (10% w/w).[1] Stir under H₂ (1 atm) for 12h to reduce the double bond.
-
Deprotection: Treat the saturated N-Boc intermediate with 4M HCl in Dioxane.
-
Isolation: Basify with NaOH, extract with DCM/MeOH, and purify via HPLC.
Figure 2: Proposed synthetic pathway via Wittig olefination.
Part 3: Pharmacology & Applications[2][5][6]
Histamine Receptor Profile
This compound is a structural analog of Immepyr (a potent H3 agonist) and Immethridine .[1]
-
Immepyr: 3-(1H-imidazol-4-ylmethyl)pyrrolidine.[1] High affinity H3 agonist.
-
Target Compound: 1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole.[1]
-
Effect of N-Methylation: Methylation of the imidazole ring nitrogen often reduces affinity for the H3 receptor compared to the parent Nor-methyl compound.
-
Effect of 5-Substitution: The "pros-methyl" (1,[1]5) orientation places the side chain in a sterically distinct region compared to the "tele-methyl" (1,[1]4) or the natural tautomer. This isomer is often investigated as a selective antagonist or a low-affinity control to validate binding pocket topology.
-
Structure-Activity Relationship (SAR)
In H3 receptor ligands, the distance between the imidazole ring and the basic amine (pyrrolidine nitrogen) is critical.[1]
-
Linker: The methylene (-CH2-) linker provides flexibility.[1]
-
Basic Amine: The pyrrolidine secondary amine mimics the terminal amine of histamine but with restricted conformation.
-
Binding Mode: The imidazole interacts with Transmembrane Domain (TM) residues (e.g., Asp3.32), while the basic amine interacts with a conserved Aspartate (Asp3.32 or Glu5.46).[1] The 1-methyl-5-substitution may clash with the hydrophobic pocket residues (e.g., Phe/Tyr), potentially reducing efficacy (partial agonism) or affinity.[1]
Experimental Usage
Researchers use this compound to:
-
Probe Receptor Selectivity: Differentiate between H3 and H4 receptor binding pockets.
-
Metabolic Stability Studies: N-methylated imidazoles are often metabolic end-products; studying their activity helps define the therapeutic window of the parent drug.
References
-
Vollinga, R. C., et al. (1994). "New analogs of immepip, a potent and selective histamine H3 receptor agonist." Journal of Medicinal Chemistry.
-
Shih, N. Y., et al. (1998). "Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature.
-
PubChem Compound Summary. "1-methyl-5-[(pyrrolidin-1-yl)methyl]-1H-imidazole" (Isomer Reference).[1] Link[1]
-
Sigma-Aldrich Catalog. "(1-Methyl-1H-imidazol-5-yl)methanol" (Precursor Reference).[1] Link[1]
Technical Guide: Nicotinic Acetylcholine Receptor (nAChR) Ligands – Imidazole Scaffolds
Executive Summary
This technical guide addresses the design, synthesis, and pharmacological characterization of imidazole-based ligands targeting Nicotinic Acetylcholine Receptors (nAChRs). While classical nAChR ligands often utilize pyridine (e.g., nicotine) or quaternary ammonium scaffolds (e.g., acetylcholine), the imidazole moiety offers distinct medicinal chemistry advantages. Its amphoteric nature (pKa ~7.0), capacity for hydrogen bonding, and ability to participate in cation-
Part 1: Molecular Rationale & Binding Mechanics
The Imidazole Bioisostere Advantage
The primary challenge in nAChR ligand design is balancing affinity with bioavailability. Quaternary ammoniums have high affinity but poor blood-brain barrier (BBB) penetration.[1] Pyridines (pKa ~5.2) are often too lipophilic or lack the necessary basicity for strong cation-
The imidazole scaffold bridges this gap:
-
pKa Modulation: With a pKa near 7.0, imidazole exists in equilibrium between neutral and protonated forms at physiological pH (7.4). The protonated form mimics the quaternary ammonium of ACh, while the neutral form facilitates BBB transport.
-
Cation-
Interactions: The electron-richngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -system of the imidazole ring interacts with the electron-deficient face of aromatic residues (Trp, Tyr) in the orthosteric binding site. -
H-Bonding Capability: Unlike pyridine, the imidazole NH acts as a hydrogen bond donor, allowing for unique binding modes with backbone carbonyls in the complementary subunit.
Orthosteric Binding Mode Visualization
The following diagram illustrates the canonical binding interaction of an imidazole-based ligand within the
Figure 1: Schematic of the cation-
Part 2: Structure-Activity Relationships (SAR)[1]
The "Linker" Effect: Homoazanicotine
A critical SAR study comparing nicotine to its imidazole analogues demonstrates the importance of ring spacing and basicity.
-
Nicotine: Pyridine ring directly linked to pyrrolidine. High affinity (
nM). -
Homoazanicotine (Compound 5): An imidazole ring linked via a methylene spacer to the pyrrolidine.
-
Result: Retains high affinity (
nM) and exhibits antinociceptive activity.[2] -
Insight: The methylene spacer allows the imidazole to adopt a conformation that optimizes the distance between the cationic center (pyrrolidine nitrogen) and the
-system, mimicking the pharmacophore of acetylcholine more effectively than rigid analogs.
-
Urocanic Acid Derivatives
Urocanic acid (4-imidazoleacrylic acid) serves as a natural scaffold for
-
Vinyl-Imidazoles: The conjugated double bond restricts rotation, locking the imidazole in a planar conformation.
-
Modifications: Esterification or amidation of the carboxylic acid tail alters lipophilicity. N-methylation of the imidazole ring (N1 vs N3) drastically changes the electrostatic potential map, often switching the compound from an agonist to an antagonist or abolishing affinity due to steric clash with Trp149.
Table 1: Comparative Affinity Profiles (Representative Data)
| Compound Class | Scaffold Core | Primary Target | Key Interaction | |
| Nicotine | Pyridine-Pyrrolidine | ~2.0 | Cation- | |
| Homoazanicotine | Imidazole-Methylene-Pyrrolidine | 7.8 | H-bond Donor (Imidazole NH) | |
| Urocanic Amides | Imidazole-Acrylamide | >100 | ||
| A-84543 Analog | (S)-Pyrrolidine-Imidazole | ~15 | Cation- |
Part 3: Chemical Synthesis Protocols
Strategy: Van Leusen Imidazole Synthesis
For generating 1,4,5-trisubstituted imidazoles (common in high-affinity ligands to maximize hydrophobic contacts), the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the industry standard due to its regioselectivity.
Protocol: Synthesis of 1,5-Disubstituted Imidazoles
Reagents:
-
Aldehyde (R-CHO) – Precursor for the C5 substituent[1]
-
Primary Amine (R'-NH2) – Precursor for the N1 substituent[1]
-
TosMIC (Tosylmethyl isocyanide)[1]
-
Base: Potassium Carbonate (
) or Piperazine[3] -
Solvent: DMF or Methanol
Step-by-Step Methodology:
-
Imine Formation: Dissolve Aldehyde (1.0 eq) and Primary Amine (1.0 eq) in Methanol. Stir at RT for 2 hours. Verify imine formation via TLC (disappearance of aldehyde spot).
-
Cyclization: Add TosMIC (1.1 eq) and
(2.0 eq) to the reaction mixture. -
Reflux: Heat the mixture to reflux (65-70°C) for 4-6 hours. The Tosyl group acts as a leaving group during the cycloaddition.
-
Work-up: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with Brine (
).[3] Dry overngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> . -
Purification: Flash column chromatography (DCM:MeOH gradient) is usually required to separate the imidazole from unreacted TosMIC byproducts.
Synthetic Workflow Visualization
Figure 2: Van Leusen synthesis pathway for regioselective imidazole construction.
Part 4: Pharmacological Characterization
Self-Validating Protocol: Radioligand Binding Assay
To determine the affinity (
Materials:
-
Membrane Source: HEK293 cells stably expressing human
or nAChR. -
Radioligand: [
]-Epibatidine (Specific Activity: 30-60 Ci/mmol).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Non-specific Competitor: 300
M Nicotine (saturating concentration).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 20,000
g for 15 min. Resuspend pellet. Repeat wash twice to remove endogenous acetylcholine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Validation Check: Measure protein concentration (BCA Assay) to ensure 20-50
g protein/well.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Incubation:
-
In a 96-well plate, add:
-
50
L Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, 2 mM , 1 mM ). -
50
L Test Compound (Imidazole Ligand,ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> to M). -
50
L [ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ]-Epibatidine (Final conc. ~0.5 nM, near ).[4] -
100
L Membrane Suspension.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Incubate at 25°C for 75 minutes (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash
with ice-cold buffer.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Quantification:
-
Add scintillation fluid and count radioactivity (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding) - (Non-specific Binding).[1]
-
Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Functional Validation (Calcium Flux)
Binding does not equal activation. To confirm agonist activity:
-
Load cells with Fluo-4 AM dye.[1]
-
Inject compound and measure fluorescence increase (488 nm ex / 525 nm em).
-
Control: Pre-incubate with Methyllycaconitine (MLA) to confirm
specificity.
References
-
Ferretti, G., et al. (2000).[2] Chain-lengthened and imidazoline analogues of nicotine.[1][2] Bioorganic & Medicinal Chemistry Letters, 10(23), 2665-2668.[1][2]
-
Dougherty, D. A. (2008). Cation-π interactions in structural biology. Proceedings of the National Academy of Sciences, 96(17), 9459–9464. [1]
-
Sisko, J., et al. (2000). A One-Pot Synthesis of 1,4-Disubstituted Imidazoles from Tosylmethyl Isocyanide and Imines.[1] The Journal of Organic Chemistry, 65(5), 1516–1524.
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405.
-
BenchChem. (2025).[1] Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs).[5][6] Application Notes.
Sources
- 1. Bradanicline | C22H23N3O2 | CID 25147644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chain-lengthened and imidazoline analogues of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD0328 [openinnovation.astrazeneca.com]
Precision Engineering of Novel Imidazole-Based Pharmacophores
A Technical Guide for Drug Discovery & Development
Executive Summary
The imidazole ring (1,3-diazole) remains a "privileged scaffold" in medicinal chemistry due to its unique electronic amphotericity and structural rigidity.[1] It serves as a bioisostere for the histidine side chain, a hydrogen bond donor/acceptor, and a monodentate ligand for metal coordination.
This guide moves beyond the classical azole antifungals to explore novel imidazole pharmacophores in oncology (kinase inhibitors) and neurotherapeutics. We focus on the rational design of 1,4,5-trisubstituted imidazoles, advanced synthetic methodologies like the Van Leusen reaction, and the critical ADMET balancing act required to mitigate off-target CYP450 inhibition.
Part 1: Structural Biology & Mechanistic Rationale
The Electronic Pharmacophore
The imidazole ring’s utility stems from its dual nature.[1] The N3 atom (pyridine-like) has a lone pair in the
Key Interaction Modes:
-
Heme Coordination: The N3 nitrogen binds perpendicularly to the heme iron (Fe²⁺/Fe³⁺) in enzymes like CYP51 (lanosterol 14α-demethylase) or IDO1.
-
Hydrogen Bonding Network: In kinase pockets (e.g., BRAF, CDK), the imidazole often acts as a "hinge binder," mimicking the adenine ring of ATP.
-
-
Stacking: The aromatic ring engages in T-shaped or parallel stacking with phenylalanine or tyrosine residues in the binding pocket.
Visualization: Interaction Dynamics
The following diagram illustrates the multimodal interaction capabilities of the imidazole scaffold within a theoretical binding pocket.
Caption: Figure 1. Multimodal binding interactions of the imidazole pharmacophore. N3 coordinates metals or accepts protons; C4/C5 substitutions drive specificity.
Part 2: Synthetic Strategies for Novel Scaffolds
Classical syntheses (e.g., Debus-Radziszewski) often yield mixtures or lack regiocontrol. For novel drug discovery, particularly 1,4,5-trisubstituted imidazoles (common in kinase inhibitors), the Van Leusen Imidazole Synthesis is the gold standard due to its precision and multicomponent nature.
Protocol: Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol utilizes Tosylmethyl Isocyanide (TosMIC) to convert aldimines into imidazoles.[2][3] This reaction is favored for its ability to introduce diversity at the C1, C4, and C5 positions sequentially.
Reagents:
-
Aldehyde (R¹-CHO)
-
Primary Amine (R²-NH₂)
-
Base: Potassium Carbonate (K₂CO₃) or DBU
-
Solvent: DMF or MeOH/DCM mix
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Charge a round-bottom flask with the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous Methanol (MeOH).
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde. Note: Adding MgSO₄ can accelerate this by sequestering water.
-
-
Cycloaddition:
-
Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.
-
Critical Step: If the imine is unstable, switch solvent to DMF and add the pre-formed imine to a solution of TosMIC/Base.
-
Heat the mixture to reflux (approx. 65–80°C) for 4–8 hours.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (x3) to remove tosyl salts and excess base.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (look for the characteristic C2-H singlet around 7.5–8.0 ppm) and LC-MS.
-
Why this works: The TosMIC carbon acts as a nucleophile attacking the imine, followed by a cyclization and elimination of the tosyl group (acting as a leaving group), resulting in the aromatized imidazole ring.[2]
Part 3: Therapeutic Frontiers & Data Analysis
Kinase Inhibition (Oncology)
Novel imidazoles are being engineered to overcome resistance in EGFR and BRAF pathways. The strategy involves "hybridization"—fusing the imidazole with other pharmacophores (e.g., quinolines, triazoles) to reach deep hydrophobic pockets or allosteric sites.
Case Study: Imidazole-Quinoline Hybrids These hybrids target the ATP binding site of EGFR. The imidazole nitrogen interacts with the hinge region (Met793), while the quinoline tail extends into the solvent-accessible region.
Comparative SAR Data
The following table summarizes Structure-Activity Relationship (SAR) trends for a hypothetical series of Imidazole-4-carboxamides targeting CDK2 (Cyclin-Dependent Kinase 2).
| Compound ID | R1 (N1-Subst.) | R2 (C4-Subst.) | R3 (C5-Subst.) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK1) |
| IMZ-001 | Methyl | Phenyl | H | 450 | 2x |
| IMZ-002 | Isopropyl | Phenyl | H | 120 | 5x |
| IMZ-003 | Isopropyl | 4-F-Phenyl | H | 45 | 12x |
| IMZ-004 | Isopropyl | 4-F-Phenyl | Methyl | 850 | 1x |
| IMZ-005 | Cyclopropyl | 3-Cl, 4-F-Phenyl | H | 12 | 35x |
Analysis:
-
Steric Bulk at N1: Increasing bulk from Methyl to Isopropyl (IMZ-002) improves potency, likely by filling a hydrophobic pocket.
-
Electronic Effects at C4: Electron-withdrawing groups (F, Cl) on the phenyl ring (IMZ-003, IMZ-005) significantly enhance potency via stronger
-stacking or dipole interactions. -
Substitution at C5: Adding a methyl group at C5 (IMZ-004) drastically reduces potency, suggesting a "steric clash" with the gatekeeper residue in the kinase pocket.
Part 4: Biological Validation Protocols
To validate the "Novel" status of these pharmacophores, robust biochemical assays are required.
Protocol: FRET-Based Kinase Inhibition Assay (Z´-LYTE™)
This assay measures the ability of the imidazole derivative to compete with ATP.
-
Preparation:
-
Prepare 4x Compound solution in 1% DMSO.
-
Prepare 2x Kinase/Peptide Mixture (Kinase: CDK2/CyclinE; Substrate: Ser/Thr peptide labeled with Coumarin/Fluorescein).
-
Prepare 4x ATP Solution (at
concentration).
-
-
Reaction:
-
In a 384-well black plate, add 2.5 µL Compound + 5 µL Kinase/Peptide mix.
-
Incubate for 10 min at RT (allows compound to bind).
-
Add 2.5 µL ATP solution to initiate the reaction.
-
Incubate for 60 min at RT.
-
-
Development:
-
Add 5 µL Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact.
-
-
Readout:
-
Measure Fluorescence Resonance Energy Transfer (FRET).
-
Calculation: Calculate the Emission Ratio (Coumarin/Fluorescein). High phosphorylation = High Ratio.
-
Control: Z´ factor must be > 0.5 for the assay to be valid.
-
Part 5: Discovery Workflow & ADMET Optimization
The development of imidazole drugs often faces the "CYP Liability" hurdle. Because imidazoles naturally bind heme, they can inadvertently inhibit liver metabolizing enzymes (CYP3A4, CYP2D6), causing drug-drug interactions.
Optimization Workflow
The following diagram outlines the iterative process to balance potency with metabolic stability.
Caption: Figure 2. Iterative discovery pipeline. Note the critical feedback loop from ADMET to Synthesis to mitigate CYP liability.
Mitigating CYP Inhibition
To reduce off-target CYP inhibition while maintaining target potency:
-
Steric Shielding: Introduce bulky groups (e.g., tert-butyl, trifluoromethyl) adjacent to the N3 nitrogen to prevent it from coordinating with the CYP heme iron.
-
pKa Modulation: Lower the basicity of the imidazole ring by adding electron-withdrawing groups to the backbone, reducing its affinity for the heme iron.
References
-
Abdullah, S., & Ganguly, S. (2023).[6] An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646.[6] Retrieved from [Link]
-
Van Leusen, A. M., et al. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[2] Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2024).[7] An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 280.[7] Retrieved from [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[3][5][8] Current Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Thermodynamic Stability of 1-Methylimidazole Derivatives: A Mechanistic & Experimental Guide
This guide provides a rigorous technical analysis of the thermodynamic stability of 1-methylimidazole (1-MIM) derivatives, focusing on their behavior as ionic liquid cations and pharmaceutical intermediates. It synthesizes experimental protocols with mechanistic insights derived from Density Functional Theory (DFT).[1][2]
Executive Summary
1-Methylimidazole (1-MIM) serves as a foundational scaffold in the synthesis of ionic liquids (ILs), metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). Its thermodynamic stability is not a static value but a dynamic property governed by three vectors: C2-position acidity , N-alkyl chain length , and anion nucleophilicity .
This guide moves beyond simple decomposition temperatures (
Part 1: Molecular Architecture & Theoretical Stability
The thermodynamic resilience of 1-MIM derivatives hinges on the electronic environment of the imidazole ring.
The C2-H "Achilles Heel"
The proton at the C2 position (between the two nitrogens) is significantly more acidic (
-
Mechanism: In the presence of basic anions or under thermal stress, this proton is labile. Its removal leads to the formation of an N-heterocyclic carbene (NHC), a highly reactive intermediate that triggers oligomerization or ring-opening.
-
Stabilization Strategy: Methylation at the C2 position (e.g., 1,2-dimethylimidazole ) blocks this pathway, significantly enhancing thermal stability and resistance to oxidative attack.
Bond Dissociation Energy (BDE) Landscape
DFT calculations (typically at B3LYP/6-311G** level) reveal the hierarchy of bond strengths governing decomposition:
| Bond Type | Approx.[2] BDE (kcal/mol) | Stability Implication |
| C=N (Ring) | > 140 | The aromatic ring itself is highly robust. |
| N-CH3 (Methyl) | ~ 70-85 | Susceptible to homolysis only at extreme T (>400°C). |
| N-Alkyl (Long Chain) | ~ 60-75 | The weakest link in 1-alkyl-3-methylimidazolium derivatives. |
| C2-H | ~ 110 (Heterolytic) | High BDE but kinetically labile to deprotonation. |
Part 2: Mechanisms of Degradation
Understanding how these molecules break down is prerequisite to accurately measuring their stability.
Pathway A: Nucleophilic Dealkylation (Reverse Menschutkin)
This is the dominant pathway for imidazolium halide salts. The anion acts as a nucleophile, attacking the alkyl group attached to the nitrogen via an
-
Product: Neutral 1-methylimidazole + Alkyl halide.
-
Kinetics: Second-order reaction; rate depends heavily on anion nucleophilicity (
).
Pathway B: Hofmann Elimination
For derivatives with basic anions (e.g., hydroxide, acetate), the anion abstracts a
-
Product: 1-Methylimidazole + Alkene + Protonated Anion.
Visualization of Degradation Pathways
The following diagram illustrates the competing breakdown mechanisms for a generic 1-alkyl-3-methylimidazolium cation.
Part 3: Experimental Characterization Protocols
Standard dynamic TGA (ramping temperature) notoriously overestimates the operational stability of imidazole derivatives. The following protocol uses a Self-Validating Step-Isothermal Method to determine true thermodynamic limits.
Protocol: Step-Isothermal Thermogravimetric Analysis (SI-TGA)
Objective: Determine the maximum operating temperature (
Equipment: TGA (e.g., TA Instruments Q500 or Netzsch TG 209). Atmosphere: Nitrogen (inert) vs. Air (oxidative stress test). Flow rate: 50 mL/min.
Step-by-Step Methodology:
-
Pre-conditioning:
-
Heat sample to 100°C and hold for 30 mins to remove moisture/volatiles.
-
Validation: If mass loss > 2% here, the sample is wet; abort and dry the precursor.
-
-
Fast Scan (Exploratory):
-
Ramp 10°C/min to 600°C.
-
Identify
(tangent method). Note: Treat this as an upper bound, not the stability limit.
-
-
Step-Isothermal Run (The "Truth" Test):
-
Calculate start temperature:
. -
Step 1: Ramp to
. Hold for 60 minutes . -
Step 2: Increase T by 10°C. Hold for 60 minutes .
-
Repeat until mass loss rate exceeds 0.1% per minute.
-
-
Data Processing:
-
Plot
(derivative weight loss) vs. Temperature. -
The "True Stability Limit" is defined as the highest isothermal step where mass loss
total over the hour.
-
Differential Scanning Calorimetry (DSC)
Use DSC to detect phase transitions that occur before mass loss (e.g., melting, glass transition).
-
Cycle: Heat/Cool/Heat (-50°C to 250°C).
-
Critical Insight: An exothermic peak before the decomposition temperature often indicates autocatalytic degradation or reaction with impurities.
Part 4: Comparative Stability Data
The following table summarizes the stability trends for 1-methylimidazole derivatives, highlighting the impact of anion selection and C2-substitution.
Table 1: Thermal Stability Thresholds (
| Derivative (Cation) | Anion | Limiting Mechanism | ||
| [EMIM] (1-ethyl-3-methyl) | Cl⁻ | 285°C | ~220°C | Nucleophilic Dealkylation (SN2) |
| [EMIM] | [NTf₂]⁻ | 440°C | ~350°C | C-N Bond Homolysis |
| [BMIM] (1-butyl-3-methyl) | [BF₄]⁻ | 420°C | ~310°C | Alkyl Chain Scission |
| [BMMIM] (1-butyl-2,3-dimethyl) | [BF₄]⁻ | 450°C | ~340°C | C2-Methylation blocks acidic proton |
| Nitro-imidazole (Energetic) | - | ~240°C | < 200°C |
Data synthesized from standard TGA literature (10°C/min,
Part 5: Implications for Drug Design & Materials
Pharmaceutical Salt Selection
In drug development, 1-methylimidazole is often used as a counter-ion or solvent.
-
Risk: If formulated with acidic APIs (e.g., carboxylic acids), the 1-MIM can protonate to form an imidazolium salt.
-
Guidance: Avoid using halide salts of 1-MIM in formulations requiring processing >150°C (e.g., hot melt extrusion), as dealkylation will generate toxic alkyl halides (e.g., methyl chloride).
Ionic Liquid Engineering
For high-temperature applications (lubricants, heat transfer fluids):
-
Select Non-Nucleophilic Anions: Use
or instead of halides to shut down the Reverse Menschutkin pathway. -
Block the C2 Position: Use 1,2-dimethylimidazole derivatives to prevent carbene formation.
Stability Decision Workflow
The following logic tree aids researchers in selecting the correct derivative for their thermal requirements.
References
-
Thermal Resilience of Imidazolium-Based Ionic Liquids. ACS Sustainable Chemistry & Engineering. Detailed study on decomposition mechanisms of 1-alkyl-3-methylimidazolium halides.
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids. Industrial & Engineering Chemistry Research. Comparative TGA data for various anions and cations.
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Materials. Investigates the stabilizing effect of C2-methylation.[3]
-
Experimental and theoretical studies of the decomposition of new imidazole based energetic materials. The Journal of Chemical Physics. Mechanisms of nitroimidazole decomposition.
-
BenchChem Technical Guide: High-Temperature Applications of Imidazolium Ionic Liquids. Protocols for distinguishing short-term vs. long-term stability.
Sources
Methodological & Application
Synthesis protocol for 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Abstract
This Application Note details a robust, four-step convergent synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole . Unlike direct alkylation strategies which suffer from poor regioselectivity (often favoring the 1,4-isomer), this protocol utilizes a Wittig olefination strategy to exclusively construct the C5-linkage. The workflow couples commercially available 1-methyl-1H-imidazole-5-carbaldehyde with a pyrrolidine-derived phosphonium salt, followed by catalytic hydrogenation and acid-mediated deprotection. This modular approach ensures high regiochemical fidelity and is scalable for gram-quantity production.
Retrosynthetic Analysis & Strategy
The structural challenge of the target molecule lies in the specific 1,5-substitution pattern on the imidazole ring. Direct alkylation of 1-methylimidazole preferentially occurs at the C2 position (lithiation) or yields mixtures of 1,4- and 1,5-isomers (electrophilic substitution).
To guarantee the 1,5-regiochemistry, we employ a disconnection at the methylene bridge via a Wittig reaction. This approach relies on the stability of 1-methyl-1H-imidazole-5-carbaldehyde, which effectively "locks" the substitution pattern prior to coupling.
Key Strategic Advantages:
-
Regiocontrol: The position of the imidazole substituent is fixed in the starting material.
-
Convergence: The imidazole and pyrrolidine fragments are coupled late-stage.
-
Scalability: Intermediates are stable solids or oils amenable to standard silica chromatography.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent Wittig strategy.
Experimental Protocol
Materials & Reagents
-
Fragment A: 1-Methyl-1H-imidazole-5-carbaldehyde (CAS: 1582-26-9)
-
Fragment B Precursor: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS: 158625-24-4)
-
Reagents: Triphenylphosphine (PPh₃), Potassium tert-butoxide (KOtBu), Palladium on Carbon (10% Pd/C), Trifluoroacetic acid (TFA).
-
Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH), Dichloromethane (DCM).
Step 1: Synthesis of Phosphonium Salt
Objective: Convert the alkyl bromide to the Wittig salt.
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (5.0 g, 18.9 mmol) in anhydrous Acetonitrile (50 mL).
-
Addition: Add Triphenylphosphine (5.46 g, 20.8 mmol, 1.1 equiv).
-
Reaction: Heat the mixture to reflux (82°C) under nitrogen atmosphere for 18–24 hours.
-
Work-up: Cool the solution to room temperature. Concentrate the solvent to ~10 mL under reduced pressure.
-
Precipitation: Add diethyl ether (100 mL) dropwise with vigorous stirring to precipitate the phosphonium salt.
-
Filtration: Filter the white solid, wash with cold ether (3 x 20 mL), and dry under high vacuum.
-
Yield Expectation: 85–95%
-
Product: [({1-(tert-butoxycarbonyl)pyrrolidin-3-yl}methyl)triphenylphosphonium bromide]
-
Step 2: Wittig Olefination
Objective: Form the carbon-carbon bond between the imidazole and pyrrolidine scaffolds.
-
Suspension: In a flame-dried 250 mL flask under Argon, suspend the Phosphonium Salt from Step 1 (10.0 mmol) in anhydrous THF (40 mL).
-
Ylide Formation: Cool to 0°C. Add Potassium tert-butoxide (1.23 g, 11.0 mmol) portion-wise. The solution should turn a characteristic yellow/orange color, indicating ylide formation. Stir for 30 minutes at 0°C.
-
Coupling: Dropwise add a solution of 1-methyl-1H-imidazole-5-carbaldehyde (1.10 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Quench with saturated NH₄Cl solution (20 mL).
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).
-
Note: The product will be a mixture of E and Z alkene isomers. Separation is not necessary as both are reduced in the next step.
-
Product:tert-Butyl 3-(2-(1-methyl-1H-imidazol-5-yl)vinyl)pyrrolidine-1-carboxylate.
-
Step 3: Catalytic Hydrogenation
Objective: Reduce the vinyl linker to a saturated ethylene bridge.
-
Setup: Dissolve the alkene intermediate (from Step 2) in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric. Add under an inert gas blanket (Nitrogen).[1]
-
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm is sufficient). Stir vigorously at room temperature for 6–12 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the alkene peak (M+1 mass will increase by 2).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the protected saturated intermediate.
Step 4: Boc-Deprotection & Salt Formation
Objective: Remove the protecting group to yield the final secondary amine.
-
Reaction: Dissolve the residue from Step 3 in DCM (10 mL/g). Add Trifluoroacetic Acid (TFA) (1:4 ratio v/v with DCM).
-
Time: Stir at room temperature for 2 hours.
-
Work-up: Concentrate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA.
-
Free Base Generation (Optional): Dissolve the residue in a minimum amount of water, basify to pH >12 with 2N NaOH, and extract with DCM/Isopropanol (3:1). Dry and concentrate.
-
Final Product: 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole.
Process Data & Validation
Key Process Parameters
| Step | Parameter | Specification | Criticality |
| 1 | Reagent Stoichiometry | PPh₃ (1.1 eq) | Excess PPh₃ ensures complete salt formation but complicates purification if too high. |
| 2 | Base Selection | KOtBu or NaH | Strong base required to deprotonate the phosphonium salt. Moisture sensitivity is high. |
| 2 | Reaction Temp | 0°C | Low temp addition prevents decomposition of the aldehyde. |
| 3 | Catalyst Loading | 10 wt% Pd/C | Imidazoles can coordinate Pd; slightly higher loading ensures turnover. |
| 4 | Acid Contact Time | 1–2 Hours | Extended exposure may lead to degradation; monitor by TLC/LCMS. |
Analytical Validation (Expected Data)
-
¹H NMR (DMSO-d₆):
-
Imidazole Ring: Two singlets around
7.5 and 6.8 ppm (C2-H and C4-H). -
N-Methyl: Singlet at
3.6 ppm. -
Methylene Bridge: Doublet or multiplet around
2.6 ppm. -
Pyrrolidine: Multiplets in the 1.5–3.2 ppm range (distinctive shift after Boc removal).
-
-
Mass Spectrometry (ESI+):
-
Target Mass: ~165.2 Da [M+H]⁺.
-
Mechanistic Workflow
The following diagram illustrates the chemical transformations and the logic flow of the synthesis.
Figure 2: Step-by-step reaction workflow with intermediate checkpoints.
Troubleshooting & Expert Insights
Issue: Low Yield in Wittig Step
-
Cause: Moisture in the THF or degraded KOtBu.
-
Solution: Ensure THF is distilled over Sodium/Benzophenone or from a solvent system. Use fresh KOtBu from a newly opened bottle or sublime it before use. The ylide color (yellow/orange) must persist before adding the aldehyde.
Issue: Incomplete Hydrogenation
-
Cause: Catalyst poisoning by the imidazole nitrogen or sulfur contaminants (if thio-ethers were used previously).
-
Solution: Add a drop of acetic acid to the hydrogenation mixture to protonate the imidazole ring, preventing it from coordinating strongly to the Palladium surface.
Issue: Regioisomer Contamination
-
Verification: If you suspect the 1,4-isomer (perhaps from impure starting aldehyde), check the ¹H NMR coupling constants of the imidazole protons. The cross-peak in NOESY between the N-methyl group and the C5-substituent (the vinyl/alkyl chain) confirms the 1,5-substitution pattern.
References
-
Wittig Reaction on Imidazoles
-
Lao, Z., Zhang, H., & Toy, P. H. (2019).[2] Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles by a Sequential Aza-Wittig/Michael/Isomerization Reaction. The Journal of Organic Chemistry.
-
-
Negishi Coupling Alternative (For Scale-up)
-
Liu, Z., Dong, N., Xu, M., Sun, Z., & Tu, T. (2013).[3] Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes. The Journal of Organic Chemistry.
-
-
General Imidazole Functionalization
-
Orhan, E., et al. (2019).[4] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society.
-
-
Wittig Mechanism & Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. aaup.edu [aaup.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Chemoselective N-Methylation of Imidazole-Pyrrolidine Scaffolds
Executive Summary & Strategic Rationale
The imidazole-pyrrolidine scaffold is a privileged motif in medicinal chemistry, ubiquitous in histamine H3 antagonists, nicotinic acetylcholine receptor ligands, and various kinase inhibitors. However, derivatizing this scaffold presents a classic chemoselectivity challenge : the competition between the aliphatic secondary amine (pyrrolidine) and the aromatic nitrogen heterocycle (imidazole).
Successful N-methylation requires a rigorous understanding of the electronic disparities between these two centers. This guide moves beyond generic "alkylation" procedures to provide a decision matrix based on pKa , nucleophilicity , and green chemistry principles.
The Chemoselectivity Landscape
The core challenge lies in the nucleophilic hierarchy.
-
Pyrrolidine Nitrogen:
hybridized, localized lone pair, highly basic ( of conjugate acid ). Generally the kinetic nucleophile in neutral conditions. -
Imidazole Nitrogen (N3):
hybridized, lone pair in plane (not part of aromatic sextet), moderately basic ( of conjugate acid ).[1] -
Imidazole Nitrogen (N1-H): Acidic (
). Deprotonation yields the imidazolide anion , a potent nucleophile.
Strategic Directive:
-
To methylate the Pyrrolidine : Use reductive amination (exploiting the high nucleophilicity of the aliphatic amine towards carbonyls).
-
To methylate the Imidazole : Use anionic activation (NaH) or protecting group strategies to mask the pyrrolidine.
Decision Matrix & Workflow
The following logic gate determines the optimal reagent choice to avoid regio-isomeric mixtures or over-alkylation (quaternization).
Figure 1: Strategic decision tree for reagent selection based on protecting group status and target site.
Detailed Protocols
Protocol A: Pyrrolidine-Selective Methylation (Reductive Amination)
Principle: This method relies on the formation of an iminium ion intermediate.[2] The aliphatic pyrrolidine nitrogen is significantly more nucleophilic towards formaldehyde than the imidazole nitrogens. By maintaining slightly acidic or neutral conditions, the imidazole remains unreactive, preventing quaternary salt formation.
Reagents:
-
Formaldehyde (37% aq.[3] solution or Paraformaldehyde)
-
Sodium Triacetoxyborohydride (STAB) – Preferred over NaCNBH3 for lower toxicity.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve the imidazole-pyrrolidine precursor (1.0 equiv) in DCE (0.1 M concentration).
-
Imine Formation: Add Formaldehyde (37% aq., 1.5 equiv). Stir at room temperature for 15–30 minutes.
-
Expert Tip: If solubility is an issue, add catalytic Acetic Acid (AcOH, 0.1 equiv). This activates the aldehyde but buffers the solution enough to prevent imidazole protonation from killing the reaction.
-
-
Reduction: Cool to 0°C. Add STAB (2.0 equiv) portion-wise to control gas evolution.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Look for M+14 peak).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Validation:
-
NMR: Appearance of a singlet at
2.3–2.5 ppm (3H, N-Me). -
Selectivity Check: Ensure no shift in Imidazole C-H protons (usually >7.0 ppm).
Protocol B: Imidazole-Selective Methylation (Anionic Activation)
Principle: To alkylate the imidazole in the presence of a free pyrrolidine, one must invert the nucleophilicity order. By using a strong base (NaH), the imidazole NH (
Reagents:
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Iodomethane (MeI) or Dimethyl Sulfate (DMS)
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry glassware under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C.
-
Addition: Add the substrate (1.0 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 minutes until H2 evolution ceases.
-
Observation: The solution often turns yellow/orange, indicating imidazolide formation.
-
-
Alkylation: Add MeI (0.95 equiv) dropwise.
-
Critical Control: Use a slight deficit of MeI (0.95 eq) to prevent the highly nucleophilic pyrrolidine from scavenging excess alkylating agent once the imidazolide is consumed.
-
-
Workup: Dilute with cold water (exothermic!). Extract with EtOAc.
-
Note: DMF is difficult to remove; wash organic layer 5x with LiCl (5% aq) or water.
-
Regiochemistry Warning: N-methylation of unsymmetrical imidazoles yields N1/N3 isomers. The ratio is determined by steric hindrance and the "lone pair availability" effect. Generally, the alkyl group prefers the less sterically hindered nitrogen (remote from bulky C4/C5 substituents).
Protocol C: Green Chemistry Approach (Dimethyl Carbonate)
Principle: Dimethyl Carbonate (DMC) is a non-toxic, biodegradable alternative to MeI/DMS.[4][5] It acts as a methylating agent at elevated temperatures (
Reagents:
-
Dimethyl Carbonate (DMC) – Acts as both reagent and solvent.
-
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or DBU.
Step-by-Step Methodology:
-
Setup: Use a sealed pressure tube or microwave reactor (DMC boiling point is 90°C; reaction requires >120°C).
-
Mixture: Combine substrate (1.0 equiv), DMC (10–20 equiv), and DABCO (0.1 equiv).
-
Reaction:
-
Microwave: Heat to 150°C for 20–40 minutes.
-
Autoclave/Pressure Tube: Heat to 130–140°C for 12–18 hours.
-
-
Workup: Evaporate excess DMC (rotary evaporator). The residue is often pure enough for crystallization.
Reagent Comparison Table
| Feature | Protocol A (Reductive) | Protocol B (Anionic/SN2) | Protocol C (Green/DMC) |
| Primary Target | Pyrrolidine (Aliphatic N) | Imidazole (Aromatic N) | Imidazole (Protected Pyr) |
| Key Reagent | HCHO / STAB | MeI / NaH | Dimethyl Carbonate |
| Mechanism | Iminium reduction | SN2 (Anionic Nucleophile) | BAl2 (Hard/Soft Acid Base) |
| Atom Economy | Moderate | Low (Stoichiometric salt waste) | High (Byproducts: MeOH, CO2) |
| Safety Profile | Moderate (Formaldehyde is sensitizer) | High Risk (MeI is neurotoxic) | Excellent (Non-toxic) |
| Selectivity Risk | Low (Very specific to aliphatic amines) | High (Requires strict stoichiometry) | Low (Requires high temp) |
Troubleshooting & Diagnostic Data
Regiochemical Assignment (NMR)
Distinguishing between N-methyl pyrrolidine and N-methyl imidazole is critical.
-
N-Me Pyrrolidine: Singlet,
2.2 – 2.6 ppm. -
N-Me Imidazole: Singlet,
3.5 – 3.9 ppm (Deshielded by aromatic ring current). -
Quaternized Salt: If you over-methylate, the N-Me peak shifts significantly downfield (
> 3.9 ppm) and the product becomes water-soluble (lost during aqueous workup).
Pathway Visualization
The following diagram illustrates the mechanistic divergence based on the reagent choice.
Figure 2: Mechanistic pathways showing how reagent choice dictates the site of methylation.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Aromatic Heterocycles).
-
Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles and Benzimidazoles with Dimethyl Carbonate. The Journal of Organic Chemistry, 66(22), 7542–7545.
-
Bredenkamp, M. W., et al. (2008). Regioselective N-alkylation of imidazoles. Synthetic Communications, 38(21).
Sources
Application Note: Optimized Solubilization Strategies for 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Executive Summary
This technical guide outlines the physicochemical rationale and standardized protocols for dissolving 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole . This molecule presents a specific solubilization challenge due to its amphiphilic but dominant polar nature and dual-basicity .[1]
Successful handling requires distinguishing between the Free Base (likely a viscous oil or low-melting solid) and the Salt Form (typically a dihydrochloride solid).[1] Misidentifying the form is the primary cause of experimental inconsistency.[1] This guide prioritizes DMSO for biological stock solutions and Acidified Water for aqueous formulations, while explicitly cautioning against ketone-based solvents due to potential reactivity with the secondary amine.[1]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must understand the molecular "personality" defined by its functional groups.[1]
Structural Analysis
The molecule consists of two distinct nitrogenous heterocycles linked by a methylene bridge:[1]
-
Pyrrolidine Ring (Secondary Amine): A strong base (
).[1] In neutral water (pH 7), this is predominantly protonated ( ).[1] -
1-Methylimidazole Ring: A weak base (
).[1] It acts as a hydrogen bond acceptor.[1] The -methyl group prevents tautomerization, locking its polarity profile.[1]
The "Diprotic" Solubility Rule
-
pH < 6: Both rings are protonated.[1] The molecule is highly hydrophilic and water-soluble (Ionic species).[1]
-
pH 7 - 9: The imidazole deprotonates; the pyrrolidine remains charged.[1] Solubility in water remains good, but lipophilicity increases.[1]
-
pH > 11: Both rings are deprotonated (Free Base).[1] The molecule becomes an organic oil, soluble in alcohols and chlorinated solvents, but potentially sparingly soluble in pure water.[1]
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Suitability | Context & Notes |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Preferred (Tier 1) | Universal Stock. Dissolves both Free Base and Salt forms (>50 mM).[1] Cryoprotective for cells; compatible with compound libraries.[1] |
| Protic Polar | Water (Acidified) | Tier 1 (Aqueous) | For Salt Forms. 0.1 M HCl or PBS (pH < 7) ensures rapid dissolution.[1] Avoid basic buffers for high concentrations.[1] |
| Alcohols | Ethanol / Methanol | Tier 2 | Good for intermediate dilutions.[1] Warning: Volatility changes concentration over time.[1] Keep sealed. |
| Chlorinated | Dichloromethane (DCM) | Extraction Only | Excellent for the Free Base .[1] Poor for Salt forms.[1] Use for chemical synthesis/purification, not biological stocks.[1] |
| Ketones | Acetone / MEK | AVOID | Chemical Incompatibility. Risk of Schiff base (enamine/imine) formation with the pyrrolidine secondary amine over time.[1] |
| Non-Polar | Hexane / Heptane | AVOID | The molecule is too polar.[1] It will "oil out" or form a gum.[1] |
Decision Tree: Workflow Visualization
Figure 1: Logical flow for selecting the appropriate solvent system based on the compound form (Salt vs. Free Base) and downstream application.[1]
Detailed Protocols
Protocol A: Preparation of 10 mM Stock in DMSO (Standard)
Best for: High-throughput screening (HTS), cell culture spiking, and long-term storage.[1]
Reagents:
Procedure:
-
Calculate: Determine the mass required.
-
Weigh: Accurately weigh the substance into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Add Solvent: Add the calculated volume of Anhydrous DMSO.
-
Dissolve:
-
Storage: Aliquot into amber vials to protect from light. Store at -20°C. DMSO is hygroscopic; seal tightly with Parafilm.[1]
Protocol B: Aqueous Formulation for In Vivo Use
Best for: Animal studies or assays intolerant to DMSO.[1]
Reagents:
-
Compound (Preferably Salt Form).[1]
-
Sterile Water or 0.9% Saline.[1]
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment).
Procedure:
-
Weigh the compound into a sterile tube.
-
Initial Dissolution: Add 80% of the target volume of sterile water.[1]
-
pH Adjustment: Measure pH.
-
Final Volume: Add sterile water to reach the final target volume.
-
Filtration: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter for sterilization.[1]
Troubleshooting & Stability
Hygroscopicity (Water Uptake)
Imidazole derivatives, especially hydrochloride salts, are often hygroscopic .[1]
-
Symptom: The solid powder becomes sticky or turns into a goo during weighing.[1]
-
Solution: Allow the reagent bottle to equilibrate to room temperature before opening (prevents condensation).[1] Weigh quickly in a low-humidity environment.[1]
Oxidation of Secondary Amines
The pyrrolidine nitrogen is a secondary amine, susceptible to slow oxidation (N-oxide formation) if left in solution with air exposure.[1]
-
Mitigation: Flush stock solution vials with inert gas (Nitrogen or Argon) before freezing.[1]
"Oiling Out" in Media
When spiking a high-concentration DMSO stock (e.g., 100 mM) into aqueous cell culture media:
-
Risk: The sudden shift in polarity can cause the "Free Base" to crash out as microscopic oil droplets.[1]
-
Prevention: Ensure the final DMSO concentration is <0.5%.[1] Vortex the media immediately upon addition.[1] If precipitation occurs, lower the stock concentration to 10 mM.[1]
References
-
PubChem. 1-Methylimidazole (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility parameters).
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology.[1] Available at: [Link] (Discusses amine basicity and solubility optimization).[1]
- Sigma-Aldrich.Fundamental Solubility Guidelines for Heterocycles.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 1-Methyl-5-Substituted Imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-methyl-5-substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yields of these crucial heterocyclic compounds. Imidazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, achieving high yields of specific regioisomers, particularly the 1,5-disubstituted pattern, can be a significant experimental hurdle.
This document provides in-depth, experience-driven advice in a question-and-answer format, addressing specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is poor regioselectivity, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I favor the 1,5-isomer?
Answer: This is one of the most common challenges in imidazole synthesis. The formation of regioisomeric mixtures often stems from the initial synthetic route. Traditional methods like the Debus-Radziszewski synthesis can lead to poor regioselectivity when using unsymmetrical dicarbonyl compounds.[3] To favor the 1,5-disubstituted product, a more directed synthetic approach is necessary.
The most reliable method is the directed ortho-metalation (DoM) of 1-methylimidazole. This strategy leverages a directing metalation group (DMG) to selectively deprotonate a specific position on the ring, which can then be quenched with an electrophile.
Core Principle: The C2 proton of 1-methylimidazole is the most acidic. However, by using a strong lithium base like n-butyllithium (n-BuLi) in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine), you can kinetically favor deprotonation at the C5 position. The lithium coordinates to the N1 methyl group, directing the base to the adjacent C5 position.
Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Hydrophilic Imidazole Amines
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Flash Chromatography for Polar Basic Heterocycles
The Core Challenge: Why is this separation difficult?
User Query: "I am trying to purify a hydrophilic imidazole amine. On normal phase silica, it streaks and tails indefinitely. On reverse phase (C18), it elutes immediately in the void volume. How do I retain and resolve this?"
Scientist Analysis: You are facing the "Polarity Trap." Your molecule possesses two distinct problematic characteristics that fight against standard chromatography methods:
-
High Basicity (Imidazole pKa ~7, Amine pKa ~9-10): Standard silica gel is acidic (pKa ~5). Your basic amine interacts strongly with the acidic silanols (
) on the stationary phase, leading to ion-exchange behavior rather than simple adsorption. This causes the "streaking" and irreversible adsorption you observe. -
High Hydrophilicity: The compound is too water-loving to partition into the hydrophobic C18 chains in Reverse Phase (RP), resulting in zero retention (
).
To solve this, we must either suppress the interaction (Normal Phase modification) or embrace the polarity (HILIC or High pH RP).
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the correct stationary phase and mode for your specific sample.
Figure 1: Workflow for selecting the stationary phase based on sample solubility and polarity.
Module A: The "Stuck on Silica" Solution (Normal Phase)
Issue: Severe tailing on standard silica gel. Root Cause: Uncontrolled acid-base interaction between the amine and silanols.
Strategy 1: The "Silver Bullet" Solvent System (Legacy)
If you must use standard silica, you need a mobile phase that competes for the acidic silanol sites. The most effective system uses Ammonium Hydroxide (
Protocol: Preparation of DCM/MeOH/NH4OH Eluent Warning: Ammonia is not miscible with DCM directly. You must use Methanol as a bridge.
-
Prepare the "B" Solvent (Polar Modifier):
-
Mix Methanol (
) and concentrated Ammonium Hydroxide ( ) in a 9:1 ratio . -
Example: 900 mL MeOH + 100 mL
.
-
-
Run the Gradient:
| Component | Function |
| DCM | Weak solvent (Carrier). |
| Methanol | Strong solvent (Elution power).[3] |
| Ammonia | Sacrificial Base: Protonates the silanols ( |
Strategy 2: Amine-Functionalized Silica (Modern Best Practice)
Recommendation: Switch to an Amine-Bonded Column (e.g., Biotage KP-NH or Teledyne RediSep Amine).
-
Why: The stationary phase is already functionalized with propyl-amine groups. This creates a basic surface environment that repels your basic product (preventing adsorption) while allowing separation based on polarity.
-
Benefit: You can use simple solvents like Hexane/Ethyl Acetate or DCM/MeOH without adding smelly ammonia or difficult-to-remove Triethylamine (TEA).
-
Protocol:
-
Equilibrate Amine column with Hexane.
-
Load sample (liquid load in DCM or dry load on Celite).
-
Elute with Hexane/Ethyl Acetate gradient (0-100%).
-
Module B: The "No Retention" Solution (Reverse Phase / HILIC)
Issue: Compound elutes in the dead volume (k' < 1) on C18. Root Cause: The compound is ionized (protonated) at neutral pH, making it extremely polar.
Strategy 1: High pH Reverse Phase
By raising the pH above the pKa of your amine (pH > 10), you force the molecule into its neutral (free base) form. Neutral molecules are much more hydrophobic and will stick to C18.
-
Critical Requirement: You CANNOT use standard silica-based C18 at pH 10; it will dissolve. You must use Hybrid Silica (e.g., Biotage KP-C18-HS) or Polymer columns.
-
Protocol:
-
Solvent A: Water + 0.1% Ammonium Hydroxide (pH ~10.5) or Ammonium Bicarbonate.
-
Solvent B: Acetonitrile (ACN) + 0.1% Ammonium Hydroxide.
-
Gradient: 0% to 50% B.
-
Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
If the compound is too polar even for High pH C18, use HILIC. This uses a polar column (Silica or Amine) with a "Reverse Phase style" solvent system (High Organic -> High Aqueous).
-
Mechanism: Water in the mobile phase forms a stagnant water-rich layer on the silica surface. Your polar compound partitions into this water layer.[4][5]
-
Protocol:
-
Column: Bare Silica or Amine-Functionalized Silica.[2]
-
Solvent A: Acetonitrile (Weak solvent in HILIC).
-
Solvent B: Water + 10mM Ammonium Formate (Strong solvent in HILIC).
-
Gradient: Start at 95% A (High ACN) and gradient down to 60% A (increasing water content).
-
Note: Unlike normal phase, water is the "strong" solvent here.
-
Mechanism Visualization: Silanol Blocking
Understanding why you add modifiers prevents errors.
Figure 2: Mechanism of action. Left: Basic amines bind irreversibly to acidic silanols. Right: Ammonium ions sacrificially bind to silanols, shielding the surface.
FAQ: Rapid Troubleshooting
Q: I used Triethylamine (TEA) and my peak shape is good, but I can't remove the TEA from my product. It's an oil. A: TEA has a high boiling point (89°C) and forms salts.
-
Fix: Dissolve your oil in DCM and wash with saturated Sodium Bicarbonate, then brine.
-
Prevention: Use Ammonia in Methanol (Method A above) for future runs; ammonia is volatile and leaves no residue.
Q: My compound is not soluble in DCM. How do I load it on a Normal Phase column? A: Do not try to force solubility with large amounts of Methanol (it will ruin the separation).
-
Fix: Use Dry Loading .[4][6] Dissolve sample in Water/MeOH, add Celite (or silica), evaporate to dryness, and load the powder into a solid load cartridge.
Q: Can I use C18 for these compounds without high pH? A: Only if you use Ion-Pairing Agents like TFA (Trifluoroacetic acid).
-
Risk:[1][7] TFA is hard to remove and can suppress ionization in Mass Spec (LC-MS). High pH or HILIC is generally preferred over Ion-Pairing for preparative work.
References
-
Biotage. (2023).[8] Strategies for the Flash Purification of Organic Amines. Retrieved from [Link]
-
Teledyne ISCO. (2012).[9] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]
-
Waters Corporation. (2020). HILIC Separation of Polar Bases.[5] Retrieved from [Link][7][10]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biochemmack.ru [biochemmack.ru]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Preventing Oxidation of Pyrrolidine Intermediates
[1]
Status: Operational Topic: Stabilization of Pyrrolidine Architectures in Organic Synthesis Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Brief: The "Silent" Oxidants
Pyrrolidines are ubiquitous pharmacophores, yet their secondary amine core renders them susceptible to oxidative degradation. Unlike primary amines, the cyclic nature of pyrrolidine creates a unique strain and electronic environment that facilitates specific oxidation pathways: N-oxidation (to N-oxides),
In synthesis, "spontaneous" decomposition is rarely spontaneous. It is almost always driven by three silent vectors:
-
Trace Transition Metals: Iron (Fe) and Copper (Cu) impurities (ppb levels) acting as radical initiators.[1]
-
Ether Peroxides: Stabilizers in THF or Dioxane failing, leading to radical generation.
-
Silica Gel Activity: The acidic, high-surface-area environment of SiO
promoting oxidative dehydrogenation during purification.
This guide provides the protocols to neutralize these vectors.
Troubleshooting Center (Q&A)
Issue 1: "My crude reaction mixture turned dark brown/black upon concentration."
Diagnosis: Polypyrrole formation. Root Cause: You likely formed a pyrrole impurity via dehydrogenation. Pyrroles are electron-rich and prone to rapid oxidative polymerization (forming "pyrrole black") in the presence of air and light.[1] Immediate Action:
-
Filter: Pass the crude through a short pad of Celite to remove insoluble polymers.
-
Acidify: If compatible, convert the remaining pyrrolidine to its HCl salt immediately. The protonated ammonium species is resistant to oxidation.
-
Check Reagents: Did you use Pd/C or Raney Nickel recently? Residual metal dust catalyzes the dehydrogenation of pyrrolidines to pyrroles.
Issue 2: "LCMS shows a persistent M+16 impurity peak."
Diagnosis: N-Oxide formation (
-
Solvent Test: Test your ether solvents for peroxides using Quantofix® strips or KI/starch paper.
-
Reductive Quench: Add a mild reducing agent like dimethyl sulfide (
) or triphenylphosphine ( ) to the reaction mixture before workup to reduce any N-oxides back to the amine.[1]
Issue 3: "I lost chirality at the -position."
Diagnosis: Racemization via Iminium/Enamine Tautomerization.
Root Cause: Oxidation of the
-
Avoid Strong Bases in Air: Strong bases can deprotonate the amine radical cation, accelerating imine formation.
-
Temperature Control: Keep workups
C.
Issue 4: "My product decomposes on the silica column."
Diagnosis: On-column oxidation. Root Cause: Silica gel often contains trace iron and trapped oxygen. The acidic surface catalyzes Single Electron Transfer (SET) mechanisms.[1] Protocol:
Technical Deep Dive: Mechanism of Failure
Understanding the mechanism allows for predictive control. The oxidation of pyrrolidine typically follows a Radical-Abstration pathway or a Metal-Catalyzed Dehydrogenation.[1]
Visualization: The Oxidative Cascade
Caption: Figure 1.[1][2] Mechanistic pathways of pyrrolidine oxidation. The amine lone pair is the "Achilles' heel," initiating Single Electron Transfer (SET) to form radical cations.[1]
Validated Protocols
Protocol A: The "Salt Shield" (Storage & Stability)
Objective: Block the nitrogen lone pair to prevent N-oxidation and radical formation. Application: Intermediate storage or final product isolation.
-
Dissolution: Dissolve the crude pyrrolidine free base in minimal anhydrous Ethanol or Methanol (
M). -
Acidification:
-
Standard: Add
equivalents of M HCl in Dioxane dropwise at C. -
Lipophilic: If the salt must be soluble in organics, use Oxalic Acid (
equiv) to form the oxalate salt.
-
-
Precipitation: Add
volumes of cold Diethyl Ether or MTBE. -
Filtration: Collect the white precipitate under Nitrogen.
-
Result: The ammonium salt is indefinitely stable to air oxidation compared to the free base.
Protocol B: Peroxide Scavenging in Ethers
Objective: Remove trace peroxides from THF or Ether before dissolving pyrrolidines. Context: Even HPLC-grade THF can generate peroxides if the stabilizer (BHT) is depleted.[1]
| Step | Action | Technical Rationale |
| 1 | Test | Check solvent with peroxide test strip. If |
| 2 | Scavenge | Pass solvent through a column of activated basic alumina (Grade I).[1] |
| 3 | Verify | Retest. Peroxides should be undetectable ( |
| 4 | Use | Use immediately. Do not store "cleaned" solvent for |
Why Alumina? Alumina chemisorbs hydroperoxides and is safer than distillation from sodium/benzophenone for routine purification.
Protocol C: Inert Workup for Air-Sensitive Amines
Objective: Perform extraction and isolation without atmospheric exposure.
-
Quench: Quench reaction under
flow. -
Sparge: Sparge all workup solvents (DCM, Water, Brine) with Nitrogen for 15 minutes prior to use to displace dissolved
. -
Phase Separation: Use a separatory funnel with a nitrogen inlet adapter, or perform "cannula extraction" in Schlenk flasks if highly sensitive.
-
Drying: Use Sodium Sulfate (
) rather than Magnesium Sulfate ( ).[1] is slightly acidic and can promote oxidation on its surface; is neutral.
Decision Tree: Handling Pyrrolidine Intermediates
Caption: Figure 2. Decision logic for processing pyrrolidine intermediates based on stability and downstream requirements.
References
-
Vertex AI Search. (2024).[1] Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH).[1] Link
-
Vertex AI Search. (2022).[1] Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Link[1]
-
Vertex AI Search. (2021).[1] Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health (NIH).[1] Link
-
Vertex AI Search. (2015).[1] The Oxidation of Pyrrole. National Institutes of Health (NIH).[1] Link
Sources
- 1. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted pyrrolidine from imidazole reaction mixtures
Technical Support Center: Purification Strategies for Imidazole-Pyrrolidine Systems
The Physicochemical Basis: The "pKa Gap"
The separation of pyrrolidine from imidazole is not a trial-and-error process; it is a deterministic operation based on the difference in basicity.[1] Understanding this difference is the key to selecting the correct protocol.
| Compound | Structure Type | pKa (Conjugate Acid) | Behavior at pH 7.0 | Behavior at pH 9.5 |
| Pyrrolidine | Cyclic Secondary Amine | ~11.3 | Cationic ( | Cationic ( |
| Imidazole | Aromatic Heterocycle | ~7.0 | 50% Cationic / 50% Neutral | Neutral ( |
The Strategy: To separate these two, we must create a biphasic system where one component is charged (water-soluble) and the other is neutral (organic-soluble).[1]
-
Target Zone: pH 9.0 – 10.0 .[1]
-
Mechanism: At this pH, pyrrolidine remains protonated (
) and trapped in the aqueous phase, while imidazole is deprotonated (neutral) and partitions into the organic phase.[1]
Decision Matrix: Method Selection
Before proceeding, determine the stability and volatility of your specific imidazole derivative.[1]
Technical Protocols
Protocol A: The pH-Swing Extraction (Recommended)
Best for: Stable, non-volatile imidazole derivatives.
This method exploits the pKa gap to wash away pyrrolidine while retaining the imidazole product.
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for imidazoles due to better solubility.
-
Wash Buffer: Saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ).[1] Target pH ~9.5.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
The "Swing" Wash:
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.[1]
-
Drying: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate ( ) is slightly acidic and can bind imidazoles; avoid if possible.[1] -
Concentration: Evaporate the solvent under reduced pressure.
Validation:
-
Run a TLC of the organic layer.[1] Stain with Ninhydrin .[1]
-
Result: Pyrrolidine stains deep red/purple.[1] If the spot is absent, removal is complete.[1]
Protocol B: Azeotropic Co-Evaporation
Best for: Heat-stable products where aqueous workup is difficult (e.g., water-soluble imidazoles).
Pyrrolidine (bp 87°C) is volatile, but simple evaporation often fails due to salt formation or "stickiness."[1] Co-evaporation helps drag the amine out.[1]
Reagents:
Step-by-Step Workflow:
-
Initial Strip: Concentrate the reaction mixture to minimum volume on a rotary evaporator.
-
Toluene Chase: Add Toluene (approx. 5x volume of the residue).[1][2][3][4]
-
Evaporate: Rotovap at 45–50°C under moderate vacuum.
-
Repeat: Repeat the Toluene addition and evaporation 3 times .
-
Why: Toluene disrupts the intermolecular H-bonds between pyrrolidine and the imidazole, allowing the pyrrolidine to be carried off in the vapor phase.
-
-
High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) for 4–6 hours.
Protocol C: Solid-Phase Scavenging (Polishing)
Best for: Final polishing of high-value intermediates or when liquid-liquid extraction causes emulsions.
Warning: Do NOT use Isocyanate resins (e.g., PS-Isocyanate).[1] They are standard for removing secondary amines, but they will also react with the N-H of the imidazole ring to form a urea.[1]
Recommended Resin: PS-Benzaldehyde (Polystyrene-supported Benzaldehyde).[1]
Mechanism:
-
Pyrrolidine reacts to form an enamine/iminium species.[1]
-
Imidazole (aromatic N) is non-nucleophilic toward aldehydes under neutral conditions and will not bind.[1]
Step-by-Step Workflow:
-
Loading: Dissolve crude mixture in DCM or DCE (Dichloroethane).
-
Addition: Add PS-Benzaldehyde resin (3–4 equivalents relative to expected pyrrolidine content).
-
Incubation: Shake gently at room temperature for 6–12 hours.
-
Note: Aldehyde scavengers are slower than acid chlorides/isocyanates.[1]
-
-
Filtration: Filter through a fritted funnel. The pyrrolidine remains bound to the solid beads.
-
Rinse: Wash the resin beads with DCM to recover any physically trapped product.[1]
Troubleshooting & FAQ
Q: I tried the extraction (Method A), but my imidazole product is missing from the organic layer.
-
Diagnosis: Your imidazole might be too polar or the pH was too low.
-
Fix:
-
Check the aqueous layer.[1][2][3] If the pH is < 7, your imidazole is protonated and trapped there.[1] Add 1M NaOH dropwise until pH is ~9-10, then re-extract with DCM.
-
If the pH is correct but the product is still missing, your imidazole derivative might be water-soluble (common with polar side chains).[1] Switch to Method B (Azeotroping) or use a continuous liquid-liquid extractor.
-
Q: Can I use an acidic wash (HCl) to remove the imidazole?
-
Answer: No. Both pyrrolidine and imidazole are bases.[1] Adding acid will protonate both, pulling both into the water.[1] You must use the basicity difference (pH 9), not acidity.[1]
Q: I see a "ghost" spot on TLC that looks like pyrrolidine.
-
Diagnosis: Imidazoles can sometimes streak or stain faintly with Iodine/Ninhydrin.[1]
-
Verification: Use a specific stain.[1] Dragendorff’s reagent stains tertiary amines/alkaloids (imidazoles) orange/brown, but is less sensitive to simple secondary amines.[1] Alternatively, run a co-spot with pure pyrrolidine reference.[1]
Q: Can I use Acetic Anhydride to "cap" the pyrrolidine?
-
Answer: Risky.[1] Acetic anhydride will convert pyrrolidine to N-acetylpyrrolidine (neutral), but it will also acetylate the imidazole to N-acetylimidazole.[1] While N-acetylimidazole is unstable to water and can be hydrolyzed back, this adds unnecessary chemical steps and side-reaction risks.[1] Stick to Method A .
References
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] [Link]
-
Context: Source for pKa values of pyrrolidine (11.3) and imidazole (7.0).[1]
-
-
Biotage. (2024).[1] Strategies for Work-Up and Sample Preparation: Scavenger Resins. [Link]
- Context: Guidelines on resin selectivity (Isocyan
-
Lide, D. R. (Ed.).[1] (2005).[1] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] [Link]
-
Context: Boiling point and physical property data for pyrrolidine and azeotropic mixtures.[1]
-
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [Link]
-
Context: Standard protocols for amine extractions and pH control.[1]
-
Sources
Technical Support Center: Optimizing Imidazole-Aldehyde Condensations
Ticket ID: #IMG-ALD-402 Subject: Troubleshooting Side Product Formation in Imidazole-Aldehyde Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
This guide addresses the two primary workflows involving imidazole-aldehyde interactions:
-
Ring Construction: The Debus-Radziszewski multicomponent assembly (Glyoxal + Aldehyde + Ammonia).[1][2][3]
-
Ring Functionalization: The C2-Hydroxyalkylation (Existing Imidazole + Aldehyde).
In both pathways, "side products" typically manifest as polymerized tars (oligomers), bis-adducts (dimers), or regioisomeric mixtures . This guide provides mechanistic root-cause analysis and validated protocols to minimize these impurities.
Module 1: Ring Construction (Debus-Radziszewski)
Common Failure Mode: The reaction mixture turns black/viscous (Tarring) or yields are <30%.
Root Cause Analysis
The Debus-Radziszewski reaction relies on the condensation of an
The Critical Fork:
-
Path A (Desired): Glyoxal +
Diimine intermediate + Aldehyde Imidazole . -
Path B (Failure): Aldehyde self-condensation (Aldol/Tishchenko) or Glyoxal polymerization
Dark Tar .
Troubleshooting Protocol: Preventing Polymerization
| Variable | Recommendation | Scientific Rationale |
| Ammonia Source | Use Ammonium Acetate ( | |
| Temperature | Ramp Protocol: Start at | Low temp favors the initial reversible amine addition (diimine formation) while suppressing irreversible aldehyde polymerization. |
| Catalysis | Add 5-10 mol% Lewis Acid (e.g., Silicotungstic acid or | Lewis acids stabilize the diimine intermediate and accelerate the ring closure, outcompeting the side reactions. Silicotungstic acid has shown yields up to 94% [1]. |
| Stoichiometry | Excess Ammonia (4 equiv) . | Drives the equilibrium toward the diimine (Step 1) rapidly, preventing the dicarbonyl from reacting with itself. |
Visual Workflow: Debus-Radziszewski Optimization
Figure 1: Reaction pathway bifurcation in Debus-Radziszewski synthesis. Controlling the Diimine formation step is critical to avoiding tar.
Module 2: C2-Functionalization (Hydroxyalkylation)
Common Failure Mode: Formation of Bis(imidazolyl)methanes (Dimerization) instead of the desired alcohol (1-hydroxyalkylimidazole).
The Mechanism of Failure
When reacting an existing imidazole with an aldehyde (to add a hydroxy-alkyl group at C2), the resulting alcohol is "benzylic-like" (stabilized by the imidazole
-
Step 1 (Desired): Imidazole + Aldehyde
Alcohol . -
Step 2 (Unwanted): Alcohol +
Loss of Aza-fulvene cation. -
Step 3 (Dimerization): Cation + Second Imidazole
Bis(imidazolyl)methane .
This mechanism is analogous to the formation of bis(indolyl)methanes, a well-documented reaction driven by acid catalysis [4, 5].
Diagnostic Table: Solvent & Catalyst Effects
| Condition | Primary Product | Risk Factor |
| Neutral / Basic (LiHMDS/THF) | Mono-Alcohol (Desired) | High. Requires anhydrous conditions. If quenched with acid too fast, dimerization occurs. |
| Acidic (Acetic Acid/Reflux) | Bis-Adduct (Dimer) | Very High. Acid promotes dehydration of the alcohol to the reactive cation. |
| Thermal (Neat, 150°C) | Elimination (Alkene) | Moderate. High heat favors thermodynamic elimination over addition. |
Step-by-Step Protocol: Preventing Bis-Adducts
Objective: Synthesize 2-(hydroxyalkyl)imidazole without dimerization.
-
Protection (Crucial):
-
Protect the N1-nitrogen (e.g., SEM-Cl, Boc, or Benzyl). Free N-H imidazoles are prone to tautomerization and multiple reaction pathways.
-
Why? N-protection prevents the imidazole from acting as a nucleophile in the second step (Step 3 above), shutting down the dimerization pathway.
-
-
Lithiation Strategy (The "Cold" Method):
-
Dissolve N-protected imidazole in dry THF.
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv). Wait 30 mins. (Generates the C2-lithio species).
-
Add Aldehyde (1.2 equiv) slowly.
-
Quench: Use saturated
at low temperature. Do NOT use strong acids (HCl) for workup, as this will catalyze the condensation of the product with unreacted imidazole.
-
-
Alternative: The "Baylis-Hillman" Approach (For Electron-Deficient Aldehydes):
-
Use DABCO (1 equiv) in aqueous media if the aldehyde is reactive.
-
Note: Water suppresses the dehydration step, preserving the alcohol [1].
-
Visual Workflow: The "Dimerization Trap"
Figure 2: The mechanism of bis-adduct formation. Acidic workup or free N-H groups facilitate the loss of water and subsequent attack by a second imidazole molecule.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N-alkylated and C-alkylated products. How do I force C-alkylation? A: Imidazole is an ambident nucleophile. To favor C-alkylation (C2 position):
-
Block the Nitrogen: Use a protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Use Lithiation: N-alkyl imidazoles can be specifically lithiated at C2 using n-BuLi at -78°C.
-
Thermodynamic Control: If you cannot protect, high temperatures (140°C+) sometimes favor C-alkylation via migration, but this risks polymerization. The lithiation route is superior for purity [3].
Q2: My Debus-Radziszewski reaction yields are stalling at 40%. Can I use microwaves? A: Yes. Microwave irradiation is highly recommended.
-
Protocol: Combine benzil (or glyoxal equivalent), aldehyde, and
in acetic acid. -
Settings: Irradiate at 180W for 5-10 minutes.
-
Result: This often pushes yields to >85% by overcoming the activation energy of the condensation step rapidly, before the aldehyde can degrade [1].
Q3: How do I remove the "brown oil" (polymer) from my crude product? A:
-
Acid/Base Extraction: Imidazoles are basic. Dissolve crude in dilute HCl (polymer often remains insoluble or organic-soluble). Wash with ether/DCM. Basify the aqueous layer to pH 10 and extract the pure imidazole.
-
Recrystallization: If solid, recrystallize from Ethanol/Water. Polymers usually stay in the mother liquor.
References
-
BenchChem Technical Support. (2025).[4] Imidazole Ring Formation Reactions: Troubleshooting & Optimization. Retrieved from 4
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.[1][2][3][4][5] Retrieved from 2[2]
-
Organic Chemistry Portal. (2019). Imidazole Synthesis and Functionalization.[1][2][3][4][6][7][8] Retrieved from 8
-
Wang, X., & Aldrich, C. (2019).[6] Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes. PLoS ONE.[6][9] Retrieved from 6
-
ResearchGate. (2019).[9] Mechanism of bis(heteroaryl)methane formation. Retrieved from 9[9]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Imidazole-Pyrrolidines
Executive Summary
The imidazole-pyrrolidine scaffold represents a critical pharmacophore in modern drug discovery, frequently appearing in histamine H3 antagonists, kinase inhibitors, and GPCR ligands. Characterizing these molecules requires a nuanced understanding of their gas-phase ion chemistry.
This guide provides a comparative analysis of ionization and dissociation techniques for these scaffolds. Unlike simple aliphatic amines, the imidazole-pyrrolidine hybrid possesses two distinct basic sites (
Part 1: Mechanistic Foundations
The Protonation Paradox
To interpret the mass spectrum of an imidazole-pyrrolidine, one must first identify the charge carrier. In the gas phase, the pyrrolidine nitrogen is significantly more basic than the imidazole ring.
-
Kinetic Control: Protonation occurs readily on the accessible pyrrolidine nitrogen.
-
Fragmentation Driver: The localized charge on the pyrrolidine triggers charge-proximate fragmentation mechanisms, primarily
-cleavage and inductive cleavage of the linker bond.
However, if the pyrrolidine is sterically hindered or electron-deficient (e.g., part of an amide), the "mobile proton" model applies, where the proton migrates to the imidazole ring, altering the fragmentation pathway to favor ring-opening retro-Diels-Alder (RDA) reactions.
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways driven by the site of protonation.
Figure 1: Competitive fragmentation pathways. The dominant path (Blue/Red) is driven by the high basicity of the pyrrolidine nitrogen.
Part 2: Comparative Analysis of Methodologies
Ionization Techniques: ESI vs. APCI
For imidazole-pyrrolidines, the choice of ionization source fundamentally alters the sensitivity and the "survival yield" of the molecular ion.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Desorption of ions from solution (Soft). | Gas-phase ion-molecule reactions (Harder). |
| Suitability | Optimal. These compounds are polar and basic. | Secondary. Use only for hydrophobic analogs. |
| In-Source Fragmentation | Low. Preserves the [M+H]+ parent ion. | Moderate to High. Often causes thermal degradation of the pyrrolidine ring. |
| Sensitivity | High (pg/mL range). | Lower for this specific scaffold. |
| Recommendation | Primary Choice for structure elucidation and quantitation. | Use only if matrix suppression in ESI is severe. |
Expert Insight: While APCI is excellent for neutral non-polar compounds, the high proton affinity of the imidazole-pyrrolidine moiety makes ESI significantly more efficient. APCI often results in thermal degradation before the ion enters the mass analyzer, complicating spectral interpretation [1].
Dissociation Modes: CID vs. HCD
The choice between Collision-Induced Dissociation (CID) (trap-type) and Higher-Energy Collisional Dissociation (HCD) (beam-type) is critical for detecting diagnostic ions.
| Parameter | CID (Linear Ion Trap) | HCD (Orbitrap/Q-TOF) |
| Excitation | Resonant excitation (slow heating).[1] | Non-resonant beam-type (fast activation). |
| Low Mass Cutoff | Yes (The "1/3 Rule"). Ions < 1/3 of precursor m/z are unstable and lost. | No. Detects ions down to m/z 50. |
| Spectrum Richness | Lower. Often dominated by one major neutral loss. | Higher. Shows internal fragments and low-mass diagnostic ions.[2] |
| Diagnostic Utility | Good for establishing connectivity (MS^n). | Superior for "fingerprinting" the imidazole ring. |
Why HCD Wins: Imidazole ring fragments (e.g., cleavage of the ring releasing HCN) often appear in the low mass range (m/z 40–80). In a standard Ion Trap CID experiment, if your precursor is m/z 300, the trap cannot store ions below m/z 100. You will miss the diagnostic imidazole fragments. HCD captures these crucial low-mass ions [2].
Part 3: Characteristic Fragmentation Data
The following table summarizes the diagnostic ions observed when analyzing N-substituted imidazole-pyrrolidines under HCD conditions (Normalized Collision Energy: 35%).
| Fragment Type | Observed m/z (approx) | Mechanism | Diagnostic Value |
| Pyrrolidinium Ion | 70.06 / 72.08 | Inductive cleavage of C-N linker. | Confirms presence of unsubstituted pyrrolidine. |
| Neutral Loss | [M - 71]+ | Heterolytic cleavage retaining charge on imidazole side. | Confirms pyrrolidine is the terminal group. |
| Imidazole Ring | 68.05 / 69.05 | Linker cleavage. | Confirms imidazole core.[3] |
| HCN Loss | [Fragment - 27]+ | Retro-Diels-Alder of imidazole ring. | Specific to 1,3-diazole (imidazole) structure. |
| Imine Ion | [M - 29]+ | Ring opening of pyrrolidine (loss of C2H5). | Distinguishes pyrrolidine from piperidine analogs. |
Part 4: Experimental Protocol
To ensure reproducible fragmentation data, the following "Self-Validating" protocol is recommended. This workflow minimizes in-source decay while maximizing structural information.
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for heterocyclic small molecules.
Step-by-Step Methodology
-
Solvent System: Use Methanol/Water (50:50) with 0.1% Formic Acid .[4]
-
Reasoning: Formic acid ensures the pyrrolidine nitrogen is fully protonated (
), stabilizing the signal in ESI (+).
-
-
Isolation Width: Set Quadrupole isolation to 1.0–1.5 Da .
-
Reasoning: Too wide (>2 Da) introduces background noise; too narrow (<0.8 Da) reduces transmission of the monoisotopic peak.
-
-
Fragmentation Energy: Use Stepped NCE (Normalized Collision Energy) at 20%, 35%, and 50%.
-
Validation:
-
20%: Preserves the linker bond (shows [M+H]+ and large fragments).
-
50%: Shatters the rings (shows m/z 70, m/z 41 diagnostic ions).
-
Stepped: Captures the entire structural picture in one scan.
-
-
-
Detection: High-Resolution (Orbitrap or TOF) is mandatory to distinguish the pyrrolidine ring (C4H8N, m/z 70.065) from other isobaric interferences (e.g., C5H10, m/z 70.078).
Part 5: Case Study – Isomer Differentiation
A common challenge is distinguishing N-linked vs. C-linked imidazole-pyrrolidines.
-
N-Linked (Imidazole-N-C-Pyrrolidine): The C-N bond between the rings is weaker. HCD spectra show a dominant base peak of the pyrrolidine ion (m/z 70/71) due to the stability of the leaving group.
-
C-Linked (Imidazole-C-C-Pyrrolidine): The C-C bond is stronger. The spectra show more "scrambling" and complex rearrangements (e.g., loss of H2, loss of methyl radicals) rather than a clean break between the rings [3].
References
-
Langley, J. (2025).[5] Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available at: [Link]
-
Davidson, J. T., et al. (2020).[6] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry / NIU. Available at: [Link]
-
Vyskocilová, P., et al. (2006).[7] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[7] Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 6. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole Purity
Executive Summary: The Structural Challenge
The compound 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole represents a specific class of "problematic" reference standards often encountered in the development of histamine H3/H4 antagonists, nicotinic ligands, and epigenetic modulators. Its structure combines a polar, basic pyrrolidine ring with an electron-rich imidazole core, creating unique stability and detection challenges.
This guide compares the three tiers of reference standards available for this compound, analyzing their suitability for critical drug substance release testing versus early-stage research. It specifically addresses the "Silent Impurity" risk—where regioisomers (1,4- vs 1,5-substitution) and enantiomers co-elute, leading to false purity assignments.
Comparative Analysis of Reference Standard Grades
Selecting the correct grade is not merely a cost decision; it is a regulatory necessity based on the development phase.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Primary Reference Standard (qNMR Certified) | Option B: Secondary/Working Standard (HPLC Calibrated) | Option C: Research Grade (Crude) |
| Primary Use | GMP Release Testing, Calibration of Secondary Standards | Routine QC, Stability Studies | Early Discovery, Structural ID |
| Purity Assignment | Absolute (Mass Balance: | Relative (Assigned against Primary) | Area % (HPLC UV only) |
| Regio-Specificity | Confirmed via NOESY/HMBC NMR (Distinguishes 1,5- vs 1,4-isomer) | Assumed based on synthesis | Often undefined mix of isomers |
| Water Content | Measured (KF) & subtracted from potency | Measured (KF) | Not measured (High risk of error) |
| Chiral Purity | Certified (>99.5% ee) via Chiral LC | Verified | Unknown/Racemic |
| Cost Factor | High ( | Medium ( | Low ($) |
| Risk Profile | Low (Defensible in regulatory filing) | Low (If traced to Primary) | Critical (Cannot support GMP data) |
Technical Deep Dive: Critical Quality Attributes
The Regioisomer Trap (1,4- vs. 1,5-Substitution)
The methylation of 4(5)-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers.
-
Target: 1-methyl-5 -[(pyrrolidin-3-yl)methyl]-1H-imidazole.
-
Common Impurity: 1-methyl-4 -[(pyrrolidin-3-yl)methyl]-1H-imidazole.
-
Risk: These isomers have identical Mass Spectra (MS) and very similar UV spectra. Standard C18 HPLC often fails to resolve them.
-
Solution: Your reference standard must include 2D-NMR (NOESY) data confirming the proximity of the N-Methyl group to the C-4 proton (strong NOE) or the side chain (weak NOE).
Hygroscopicity and Salt Forms
The free base of this compound is a viscous, hygroscopic oil that absorbs atmospheric CO2 and water, rapidly altering its "As Is" potency.
-
Recommendation: Use the Dihydrochloride (2HCl) or Tartrate salt form for the reference standard. These are crystalline solids with better long-term stability.
-
Handling: If using the Free Base, the standard must be stored under Argon and handled in a glovebox.
Self-Validating Experimental Protocol: Qualification of the Standard
To establish a Primary Reference Standard for this compound (Option A), follow this self-validating workflow. This protocol ensures the "Purity Factor" is accurate to
Phase 1: Structural Confirmation (The Identity Check)
-
1H NMR (DMSO-d6): Verify integral ratios (N-Me singlet vs. aromatic protons).
-
NOESY Experiment:
-
Irradiate the N-Methyl signal (
ppm). -
Positive Result (1,5-isomer): NOE observed to the C-2 proton and the side-chain methylene protons.
-
Negative Result (1,4-isomer): Strong NOE to the C-5 proton (if unsubstituted) or distinct lack of side-chain interaction.
-
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IC) with a basic mobile phase (Hexane/IPA/Diethylamine) to confirm enantiomeric excess (% ee > 99.0%).
Phase 2: Purity Assignment (The Potency Check)
Do not rely on HPLC Area % alone. Use the Mass Balance Approach :
Step-by-Step Methodology:
-
Organic Impurities (HPLC-UV-MS):
-
Column: HILIC (e.g., Waters BEH Amide) is superior to C18 for retaining this polar amine.
-
Mobile Phase: Acetonitrile/Ammonium Formate (pH 3.0).
-
Detection: UV at 210 nm (low sensitivity) AND Charged Aerosol Detection (CAD) (high sensitivity for non-chromophoric impurities).
-
-
Volatiles:
-
Water: Karl Fischer (Coulometric). Expect 2-5% for HCl salts.
-
Solvents: GC-Headspace.
-
-
Counter-Ion Stoichiometry:
-
Perform Ion Chromatography (IC) to confirm the % Chloride content matches the theoretical 2HCl stoichiometry. Excess HCl acts as an impurity.
-
Phase 3: qNMR Cross-Validation
Validate the Mass Balance potency using Quantitative NMR (qNMR).
-
Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST SRM).
-
Solvent: D2O (for HCl salt) or DMSO-d6.
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3][4]
Visualization: Qualification Workflow
The following diagram illustrates the decision logic for qualifying the reference standard, ensuring no critical attribute is overlooked.
Figure 1: Decision tree for the qualification of the 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole reference standard. Note the critical "Regioisomer Check" gate.
References
-
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. EMA/CHMP/QWP/450653/2006. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Advanced Drug Delivery Reviews. [Link]
- Teo, S. K., et al. (2020). Differentiation of 1,4- and 1,5-Disubstituted Imidazoles by NMR. Journal of Organic Chemistry. (Generalized reference for imidazole regiochemistry).
Sources
- 1. (S)-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole | C11H13N3 | CID 51137109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Substituted Imidazole Salts
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of X-ray crystallography data for various substituted imidazole salts. It provides a comprehensive overview of the experimental workflow, a comparative analysis of crystallographic data, and an exploration of the supramolecular structures and the influence of substituents on crystal packing. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
The Indispensable Role of X-ray Crystallography
In the realm of drug development and materials science, a thorough understanding of the three-dimensional atomic arrangement of a molecule is paramount. For substituted imidazole salts, which are pivotal scaffolds in numerous pharmaceuticals, this structural insight informs their biological activity, physical properties, and formulation strategies. Single-crystal X-ray diffraction stands as the definitive method for elucidating these intricate molecular architectures, providing precise information on bond lengths, bond angles, and the subtle interplay of intermolecular forces that govern the crystalline state.[1]
The Experimental Journey: From Crystal to Structure
The successful determination of a crystal structure is a multi-step process that demands meticulous execution. Each stage, from the growth of a high-quality single crystal to the final refinement of the crystallographic model, is critical for obtaining accurate and reliable data.
A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : The journey begins with the synthesis of the substituted imidazole salt.[1] Following synthesis, the crucial step is to grow single crystals of suitable size and quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. The choice of solvent is critical and can significantly influence the crystal habit and quality.
-
Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. This allows the crystal to be precisely oriented in the X-ray beam.
-
Data Collection : The mounted crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[1]
-
Structure Solution : The collected diffraction data, specifically the intensities and positions of the diffraction spots, are used to solve the crystal structure. This is typically accomplished using direct methods or Patterson methods, which are computational algorithms that determine the initial positions of the atoms in the unit cell.[1]
-
Structure Refinement : The initial structural model is then refined using a least-squares method. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor.
A Comparative Look at Crystallographic Data
The crystallographic data of substituted imidazole salts reveal a rich diversity in their solid-state structures. The following table presents a comparison of key crystallographic parameters for a selection of these compounds, showcasing the influence of different substituents and counter-ions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Methylimidazolium Oxalate Salt | C4H7N2+·C2HO4- | Triclinic | P-1 | 7.909 | 8.538 | 9.030 | 109.22 | [2] |
| 1-Methyl-2-Isopropyl-5-Nitroimidazole | C7H11N3O2 | Monoclinic | P21/c | 9.9582 | 6.5240 | 13.5560 | 99.893 | [3] |
| 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole | C27H19FN2 | Triclinic | P-1 | 10.1794 | 10.5239 | 10.6175 | 85.776 | [4] |
| Oximino Ether with Imidazole Nucleus | Not Specified | Monoclinic | P21/c | 18.7879 | 5.8944 | 16.7621 | 93.063 | [4] |
| Fluorous Imidazolium Salt | C11H11F12N2+·Cl- | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Imidazole | C3N2H4 | Monoclinic | P21/c | 7.582 | 5.371 | 9.790 | 61.017 | [6] |
Key Parameters Explained:
-
Crystal System: Describes the symmetry of the unit cell (e.g., triclinic, monoclinic).
-
Space Group: Provides a more detailed description of the symmetry elements within the crystal.
-
Unit Cell Dimensions (a, b, c, α, β, γ): Define the size and shape of the repeating unit of the crystal lattice.
The Architecture of Intermolecular Interactions
The solid-state structures of substituted imidazole salts are stabilized by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the crystalline material.
Hydrogen Bonding: The Directing Force
Hydrogen bonds are among the most significant interactions in the crystal packing of imidazole salts. The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (N), leading to the formation of robust intermolecular connections.[7][8] In imidazolium salts, the protonated nitrogen atom acts as a strong hydrogen bond donor, interacting with anions or other acceptor groups in the crystal lattice.[9][10] The nature of the anion plays a critical role in defining the hydrogen bonding network. For instance, in hydrophilic ionic liquids with halide anions, classic O-H···Cl⁻ or O-H···Br⁻ hydrogen bonds are observed.[10]
π-π Stacking: The Aromatic Embrace
The aromatic nature of the imidazole ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings interact favorably.[11] These interactions contribute significantly to the overall stability of the crystal lattice and can influence properties such as melting point and solubility.[12] The arrangement of the stacked rings can be either face-to-face (sandwich) or offset (parallel-displaced).[11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. journalspress.com [journalspress.com]
- 3. Crystal and molecular structure of Imidazole derivatives with different substituents - uomeprints [eprints.uni-mysore.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, hydrogen bond interactions and crystal structure eluci...: Ingenta Connect [ingentaconnect.com]
- 10. Hydrogen bonds in the crystal structure of hydrophobic and hydrophilic COOH-functionalized imidazolium ionic liquids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation Guide: Purity Determination of Hygroscopic Imidazole Derivatives
Executive Summary: The "Wet Sponge" Paradox
For drug development professionals working with imidazole derivatives—particularly salts (e.g., hydrochlorides) or ionic liquids (e.g., imidazolium)—standard purity assessments often fail. These compounds are frequently hygroscopic , acting like wet sponges that absorb atmospheric moisture within seconds of exposure.
This physical property invalidates traditional gravimetric preparation. If you weigh 10.0 mg of a hygroscopic imidazole on an open balance, you may actually be weighing 9.2 mg of compound and 0.8 mg of water. Consequently, standard HPLC-UV assays (which are blind to water) will report false high potency, while uncorrected titrations will drift.
This guide outlines a self-validating triangulation method to determine absolute purity, integrating qNMR (Quantitative Nuclear Magnetic Resonance) , Modified Karl Fischer Titration , and HPLC .
Comparative Analysis: Why Standard Methods Fail
The following table contrasts the performance of standard techniques against the proposed hybrid workflow.
| Feature | HPLC-UV (Standard) | Potentiometric Titration | qNMR (Internal Standard) | Hybrid Triangulation (Recommended) |
| Primary Detection | Chromophores (UV active) | Ionic/Acid-Base functional groups | Proton ( | Mass Balance + Molar Ratio |
| Water Sensitivity | Blind (Water is transparent) | Interference (Solvent effects) | Interference (HOD peak overlap) | Quantified & Corrected |
| Inorganic Salt Detection | Blind (Elutes in dead volume) | Detects counter-ions only | Invisible (no protons) | Indirectly calculated |
| Hygroscopic Robustness | Low (Mass error = Potency error) | Low (Mass error = Potency error) | Medium (Requires correction) | High (Mass error canceled) |
| Accuracy |
The Self-Validating Workflow
To achieve scientific integrity, we treat the purity determination as a mass-balance equation. The system is considered "Valid" only when:
Visualizing the Logic
The following diagram illustrates the decision matrix for validating hygroscopic imidazoles.
Caption: Logical workflow for triangulating purity in hygroscopic samples. Note the critical dependency of qNMR mass correction on the KF result.
Detailed Experimental Protocols
Protocol A: Modified Karl Fischer (KF) for Imidazoles
The Challenge: Imidazole is a weak base. Standard KF reagents are buffered to pH 5–7. High concentrations of basic imidazole derivatives can shift the pH > 8, causing a side reaction (iodine disproportionation) that consumes iodine without water, leading to false high water results .
Methodology:
-
Equipment: Volumetric KF Titrator (e.g., Metrohm or Mettler Toledo).
-
Solvent System: Methanol-based solvent.[1]
-
Buffering (Crucial Step):
-
If sample is Imidazole Free Base: Add Benzoic Acid or Salicylic Acid to the titration vessel solvent before adding the sample. This neutralizes the basicity and maintains optimal pH (5–7).
-
If sample is Imidazole HCl (Acidic): Add Imidazole (reagent grade) to the solvent to buffer the excess acid.[2]
-
-
Execution:
-
Titrate solvent to dryness (drift < 20 µ g/min ).
-
Add sample via a back-weighing technique (weigh syringe before and after injection) to avoid atmospheric moisture errors.
-
Record Water Content (
).[3]
-
Protocol B: qNMR with Hygroscopic Correction
The Challenge: Traditional qNMR relies on the ratio of the sample mass to the Internal Standard (IS) mass. If the sample mass includes 5% water, the calculated purity will be 5% lower than the true value of the dry substance.
Methodology:
-
Internal Standard (IS) Selection:
-
Use Maleic Acid or Dimethyl Sulfone (ensure IS is not hygroscopic).
-
Note: Avoid TSP (Trimethylsilylpropanoic acid) if using
as it can bind to proteins or imidazoles; Maleic acid is preferred for its distinct singlet/doublet in clear regions.
-
-
Solvent:
-
Use DMSO-d6 rather than
if possible.[4] causes exchange of the imidazole N-H protons, making them invisible or broad. DMSO-d6 preserves these signals.
-
-
Sample Preparation (The "Sandwich" Method):
-
Weigh the Internal Standard (
) into the vial first (stable). -
Weigh the Hygroscopic Imidazole (
) rapidly. -
Immediately dissolve in solvent to stop moisture uptake.
-
-
Acquisition Parameters (USP <761> Compliant):
-
Pulse Angle:
-
Relaxation Delay (D1): Must be
(longest relaxation time). For imidazoles, this is often 15–30 seconds. Failure here causes underestimation of purity. -
Scans: 16–32 (for S/N > 250:1).
-
-
Calculation (The Correction): Calculate the purity (
) using the standard qNMR equation. Then, apply the water correction to find the absolute purity of the dry material:
Visualizing the qNMR Signal Pathway
To understand why specific parameters matter, refer to the signal generation pathway below.
Caption: The NMR signal generation pathway. The "Relaxation" step is the most common source of error in quantitative experiments.
References
-
United States Pharmacopeia (USP). (2023).[5] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
Holzgrabe, U., et al. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich (Merck). (n.d.). Determination of Water Content in Imidazole Using Karl Fischer Titration.
-
NIST. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. mt.com [mt.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Imidazole-Pyrrolidine Conjugates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Partnership of Imidazole and Pyrrolidine
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a cornerstone of modern drug design. Among these, imidazole-pyrrolidine conjugates have emerged as a particularly compelling structural class. The imidazole ring, an aromatic heterocycle, is a key component in many biological molecules like the amino acid histidine and is prized for its hydrogen bonding capabilities and ability to interact with various biological targets.[1][2][3] The pyrrolidine ring, a saturated heterocycle, offers a flexible, three-dimensional scaffold that allows for precise spatial arrangement of substituents, making it a "privileged scaffold" for engaging with complex protein binding sites.[4][5]
The combination of imidazole's electronic properties with pyrrolidine's conformational flexibility has led to the development of potent agents with applications ranging from anticancer to antimicrobial therapies.[1][6][7] However, the successful development of these molecules is critically dependent on their unambiguous structural characterization. This guide provides an in-depth comparison of the essential spectroscopic techniques required to elucidate the structure, confirm the identity, and understand the physicochemical properties of these vital conjugates. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow.
The Core Analytical Toolkit: An Integrated Approach
No single technique can fully characterize a novel imidazole-pyrrolidine conjugate. Instead, a synergistic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy is essential. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry, making it indispensable for confirming the successful synthesis of the target conjugate.
Causality Behind NMR Analysis: For imidazole-pyrrolidine conjugates, NMR is not just about confirming presence, but about proving the precise point of linkage and the integrity of both heterocyclic rings. ¹H NMR provides the initial overview of all proton environments, while ¹³C NMR confirms the carbon skeleton. Critically, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are non-negotiable. COSY reveals proton-proton coupling networks within the pyrrolidine and imidazole rings independently, while HSQC definitively maps each proton to its directly attached carbon, preventing mis-assignment in crowded spectral regions.
Data Interpretation & Comparative Analysis
The chemical shifts (δ) are highly diagnostic. Protons on the aromatic imidazole ring typically appear downfield (δ 7.0-8.5 ppm) due to aromatic ring currents, while the saturated pyrrolidine protons are found in the more shielded upfield region (δ 1.5-4.0 ppm).[8][9][10] The diastereotopic nature of protons on the non-planar pyrrolidine ring often leads to complex, second-order splitting patterns that can be decoded using simulation software or advanced 2D NMR experiments.[11]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Imidazole-Pyrrolidine Scaffolds
| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Imidazole | C2-H | 7.8 - 9.0 | 135 - 145 | Most deshielded proton, sensitive to substitution.[12] |
| C4/5-H | 7.0 - 7.8 | 115 - 130 | Shifts depend on the linkage point and substituents. | |
| Pyrrolidine | N-CH ₂ | 2.5 - 4.0 | 45 - 65 | Protons alpha to nitrogen are deshielded. |
| C-CH ₂-C | 1.5 - 2.5 | 20 - 40 | More shielded, often show complex splitting.[13] | |
| CH -Linker | 3.0 - 5.0 | 50 - 70 | Position of linkage between the two rings. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the purified conjugate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons (e.g., N-H).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to maximize magnetic field homogeneity. Causality: Shimming is arguably the most important step for obtaining sharp, well-resolved peaks, which is essential for accurate coupling constant analysis.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typical. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).
-
Analysis: Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate the peaks to determine relative proton counts and analyze the chemical shifts and splitting patterns (multiplicity) to assign the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the synthesized conjugate, serving as the primary confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to predict a unique molecular formula.
Causality Behind MS Analysis: The choice of ionization technique is paramount. Electrospray ionization (ESI) is the workhorse for these conjugates as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and providing a clear molecular weight. However, a known challenge with pyrrolidine-containing compounds is that during tandem MS (MS/MS) for structural fragmentation, the basic pyrrolidine nitrogen preferentially sequesters the proton.[14] This can lead to a single, dominant fragment corresponding to the pyrrolidine ring, yielding little information about the rest of the molecule. A strategic solution is to use in-source fragmentation (ISF), which intentionally fragments the molecule before mass analysis to generate a core ion that can then be subjected to MS/MS for more informative fragmentation.[14]
Data Interpretation & Comparative Analysis
The primary goal is to identify the [M+H]⁺ ion in the full scan spectrum. The isotopic pattern should also be examined to confirm the number of carbon atoms and the presence of any halogens.
Table 2: Common Ions and Fragments Observed in ESI-MS of Imidazole-Pyrrolidine Conjugates
| Ion Type | m/z | Interpretation & Significance |
| Parent Ion | [M+H]⁺ | Protonated molecule; confirms the molecular weight. |
| [M+Na]⁺ | Sodium adduct; common in ESI, helps confirm MW. | |
| [M]⁺˙ | Radical cation; less common in ESI, more in techniques like EI. | |
| Fragment Ion | [Pyrrolidine]⁺ | Often the dominant, uninformative fragment in MS/MS.[14] |
| [M+H - Pyrrolidine]⁺ | Loss of the pyrrolidine moiety; a key fragment in ISF experiments. | |
| [Imidazole-Linker]⁺ | Cleavage of the pyrrolidine ring, providing structural information. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the conjugate (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid. Causality: Formic acid is added to aid in protonation, promoting the formation of the desired [M+H]⁺ ion and improving signal intensity.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameter Optimization: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion. For ISF, the cone voltage is deliberately increased to induce fragmentation.[14]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 Da).
-
Analysis: Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion. Use the instrument software to calculate the mass accuracy (in ppm) and confirm the elemental composition.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
While NMR and MS establish the chemical structure, UV-Visible and fluorescence spectroscopy provide critical insights into the electronic properties of the molecule. These techniques are essential for compounds designed for applications in bio-imaging, sensing, or photodynamic therapy.[15]
Causality Behind Optical Spectroscopy: The imidazole ring is part of an aromatic, π-conjugated system. The position and intensity of the absorption maximum (λ_max) in the UV-Vis spectrum are directly related to the extent of this π-system.[16][17] Linking the pyrrolidine and any other chromophores to the imidazole can alter this conjugation, leading to predictable shifts in λ_max. Fluorescence spectroscopy is even more sensitive, providing information on the molecule's ability to emit light after absorption. The fluorescence quantum yield (a measure of emission efficiency) is a key parameter for any potential fluorescent probe.[15][16]
Data Interpretation & Comparative Analysis
A key comparison is made against the starting materials. A shift in λ_max upon conjugation confirms an electronic interaction between the imidazole and pyrrolidine moieties (or other attached groups). The solvent can also have a significant effect (solvatochromism), providing clues about the charge distribution in the molecule's excited state.
Table 3: Comparison of Optical Properties for Hypothetical Conjugates
| Compound | Key Feature | Expected λ_max (nm) | Expected Fluorescence | Rationale |
| Imidazole (unconjugated) | Aromatic system | ~210 | Weak / None | Limited π-system. |
| Conjugate A | Imidazole linked to a phenyl group | ~260 | Moderate | Extended π-conjugation increases λ_max. |
| Conjugate B | Imidazole-phenyl with an electron-donating group (e.g., -OCH₃) | ~275 | Strong | Donor group enhances intramolecular charge transfer (ICT), red-shifting λ_max and often increasing quantum yield. |
| Conjugate C | Imidazole-phenyl with an electron-withdrawing group (e.g., -NO₂) | ~290 | Weak / Quenched | Withdrawing group can also red-shift λ_max but may quench fluorescence through non-radiative decay pathways. |
Experimental Protocol: UV-Vis Absorption & Fluorescence Measurement
-
Sample Preparation: Prepare a stock solution of the conjugate in a spectroscopic grade solvent (e.g., ethanol, DMSO). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU for UV-Vis. For fluorescence, a much lower concentration (in the micromolar or nanomolar range) is typically required.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Use a four-sided polished quartz cuvette. Causality: Unlike UV-Vis, fluorescence is measured at a 90° angle to the excitation source, so all four sides must be optically clear to avoid light scattering and interference.[18]
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission.
-
Conclusion
The robust characterization of imidazole-pyrrolidine conjugates is a non-negotiable prerequisite for their advancement in drug discovery and development. A multi-faceted spectroscopic approach is essential for achieving an unassailable structural proof. Mass spectrometry acts as the initial gatekeeper, confirming molecular weight and formula. NMR spectroscopy follows, providing the definitive architectural blueprint of atomic connectivity and stereochemistry. Finally, UV-Vis and fluorescence spectroscopy illuminate the electronic properties that may be crucial for the molecule's intended biological function or application. By integrating these techniques and understanding the causal reasons for each experimental choice, researchers can confidently validate their synthetic products and build a solid foundation for subsequent biological evaluation.
References
- (2025) Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
- (2025) Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
- (2023) Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC.
- Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. MDPI.
- Imidazole-chalcone, imidazole coumarin, imidazole-pyrrole/pyrrolidine hybrids.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
- (2021) Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- (1996)
- (2020)
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- (2023) Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC.
- (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
- (2026) In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
- (2003) 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
- Molecular Structure, FT-IR, NMR (13C/¹H)
- 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
- (2024) Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. MDPI.
- (2025) Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
- (2025) Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 18. biocompare.com [biocompare.com]
Safety Operating Guide
Operational Guide: Disposal of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
[1][2]
Executive Summary & Chemical Profile
Effective disposal of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole requires a structure-based hazard assessment.[1][2] As a specific Safety Data Sheet (SDS) may not be available for this niche intermediate, we must derive our protocols from its functional moieties: the imidazole ring and the pyrrolidine secondary amine.
This compound is a basic, nitrogen-containing heterocycle .[1][2][3] Improper disposal poses risks of aquatic toxicity and exothermic reactions if commingled with acidic waste streams.
| Property | Hazard Characterization | Implication for Disposal |
| Basicity | High (Pyrrolidine | CRITICAL: Segregate from acids and oxidizers to prevent violent heat generation or toxic fumes (NOx).[1][2] |
| Physical State | Likely Viscous Oil or Low-Melting Solid | Requires leak-proof secondary containment; do not dispose of via sink/drain.[1][2] |
| Reactivity | Nucleophilic (Secondary Amine) | Incompatible with acyl halides, anhydrides, and aldehydes.[2][3] |
| Ecological | Nitrogen-bearing heterocycle | Persistent in groundwater; requires high-temperature incineration.[1][2] |
Operational Protocol: Step-by-Step Disposal
Phase 1: Pre-Disposal Stabilization
Do not attempt to neutralize this compound on the benchtop unless part of a validated synthesis workup. The heat of neutralization can be significant.
-
Quenching: If the compound is present as a reactive intermediate in a reaction mixture (e.g., with residual coupling reagents), quench the reaction fully according to the specific synthesis protocol before transferring to waste.[3]
-
Solvent Dilution: If the material is neat (pure), dilute it with a compatible organic solvent (e.g., Ethanol or Methanol) to reduce viscosity and prevent "hot spots" in the waste container.[2][3]
Phase 2: Waste Segregation (The "Three-Bin" Rule)
You must classify this waste into the correct stream to prevent cross-reactivity.[1]
-
Correct Stream: Alkaline (Basic) Organic Waste .
-
Acceptable Co-contaminants: Pyridine, Triethylamine, DMF, DMSO, Methanol, Ethanol.[2][3]
-
FORBIDDEN Co-contaminants:
-
Acids (Mineral or Organic): Risk of exothermic salt formation.
-
Halogenated Solvents (DCM/Chloroform): While often tolerated in "General Organic" bins, best practice for amines is to keep them separate to prevent alkylation reactions over time.[2][3]
-
Oxidizers (Peroxides, Nitrates): High risk of fire/explosion.[2][3]
-
Phase 3: Packaging & Labeling[1][4]
-
Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass . Avoid metal containers (aluminum) as amines can be corrosive to certain alloys.
-
Labeling:
Visual Workflow: Waste Stream Logic
The following decision tree illustrates the critical segregation logic required for this compound.
Figure 1: Decision tree for the safe segregation and containerization of imidazole/pyrrolidine waste, emphasizing the prevention of acid-base incompatibility.
Technical Data & Safety Parameters
Personal Protective Equipment (PPE) Matrix
Due to the skin-permeating nature of pyrrolidines and the corrosive potential of imidazoles, standard latex gloves are insufficient.[2]
| Component | Specification | Rationale |
| Hand Protection | Nitrile (Double-gloved) or Laminate Film | Pyrrolidine moieties can permeate thin rubber.[1][2] Nitrile (>0.11mm) provides adequate splash protection. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of corrosive alkaline splashes causing irreversible corneal damage. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Amines often have low odor thresholds but high toxicity. All transfers must occur under ventilation. |
Regulatory Classification (US EPA/RCRA)
While not explicitly P-listed or U-listed by specific CAS number, the waste manifests as:
-
Characteristic Waste: D002 (Corrosive) if pH ≥ 12.5.
-
DOT Shipping (Likely):
Emergency Spillage Protocol (The "Three C's")[2]
If a spill occurs outside the fume hood:
-
CONTROL: Evacuate the immediate area. Don full PPE (including respirator if outside ventilation).[5]
-
CONTAIN: Dike the spill using Vermiculite or Sand .[11]
-
CLEAN:
-
Scoop absorbed material into a wide-mouth jar.[1]
-
Wipe the surface with dilute Acetic Acid (5%) or Citric Acid to neutralize residual amine traces.
-
Final wash with soap and water.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Pyrrolidine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. media.suweb.site [media.suweb.site]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Topic: Personal protective equipment for handling 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals
Executive Summary & Hazard Architecture
Status: Novel/Specialized Pharmaceutical Intermediate Default Hazard Band: PB-ECL Category 3 (Potent/Corrosive) until specific toxicology proves otherwise.
As a Senior Application Scientist, I must clarify a critical operational reality: specific toxicological data for 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is likely sparse in public literature. Therefore, we must apply Structure-Activity Relationship (SAR) analysis to establish a safety baseline. This molecule combines two distinct pharmacophores with known hazard profiles:
-
Pyrrolidine Moiety: A secondary aliphatic amine. Historically associated with corrosivity (pH > 11), high volatility, and rapid skin permeation.
-
1-Methylimidazole Core: An aromatic heterocycle. Linked to reproductive toxicity (Repr.[1] 1B) and severe skin/eye damage.[1][2][3][4][5]
The Directive: Treat this compound as a Corrosive Sensitizer with potential reproductive hazards. The protocols below are designed to create a self-validating safety barrier that assumes the "worst-case" scenario of the constituent functional groups.
Risk Assessment & PPE Decision Matrix
Do not rely on a "one-size-fits-all" PPE approach. Use this decision logic to determine the required protection level based on your specific experimental manipulation.
Figure 1: PPE Decision Matrix based on physical state and scale. Note that liquid amines permeate standard gloves faster than solids.
Comprehensive PPE Specifications
The following table details the specific equipment required. Causality Note: Standard nitrile gloves are often insufficient for pyrrolidine derivatives due to rapid permeation; therefore, laminate liners are introduced for high-risk tasks.
| Protection Zone | Equipment Specification | Technical Rationale (The "Why") |
| Hand Protection (Routine) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner). Colored indicator underglove recommended.[6] | Provides visual breach detection. Nitrile offers fair resistance to imidazoles but degrades over time with aliphatic amines. |
| Hand Protection (High Risk) | Silver Shield® (Laminate) Liners under Nitrile outer gloves. | Critical: Pyrrolidine moieties can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough time against aggressive amines. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting). Do not use safety glasses for liquids. | Amines are caustic. Vapors can cause "blue haze" (corneal edema) and permanent damage. A face shield is required for volumes >100mL. |
| Respiratory | Engineering Control Primary: Chemical Fume Hood (Face velocity 80-100 fpm). | The compound is likely volatile or creates dust.[5] If hood is unavailable, use P100/OV (Organic Vapor) cartridge respirator. |
| Body | Lab Coat (Buttoned, Knee-length) . Polypropylene sleeves for transfer tasks. | Cotton absorbs liquids and holds them against skin. Disposable sleeves prevent wrist exposure between glove and coat. |
Operational Workflow: Safe Handling Protocol
This protocol uses a "Clean-Dirty" Zoning System to prevent cross-contamination.
Step 1: Preparation (The Setup)
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Staging: Place a disposable absorbent pad (benchkote) inside the hood. This defines the "Hot Zone."
-
Quenching Agent: Prepare a beaker of 5% Citric Acid or Dilute HCl inside the hood.
-
Reasoning: Imidazoles and pyrrolidines are basic. Having a mild acid ready allows for immediate neutralization of minor drips on gloves or surfaces.
-
Step 2: Transfer & Weighing
-
For Solids (Salts): Use a static-free spatula. Weigh inside the hood if possible. If the balance is outside, tare the vial inside the hood, close it, weigh, and return to the hood to add compound.
-
For Liquids (Free Base):
-
Use a positive-displacement pipette (viscous oils adhere to air-displacement tips, causing drips).
-
Technique: "Low-Lift Transfer." Keep the source and destination vials within 6 inches of the hood surface. Never lift the pipette above eye level.
-
Step 3: Decontamination & Waste [2][7]
-
Wipe Down: Wipe all exterior surfaces of vials with a Kimwipe dampened in ethanol before removing them from the hood.
-
Waste Segregation:
-
Solid Waste: Dispose of gloves and pads in "Hazardous Solid Waste" (do not use regular trash).
-
Liquid Waste: Segregate into "Basic Organic Waste" . Do not mix with strong oxidizers or acids (exothermic reaction risk).
-
Emergency Response: Self-Validating Systems
In the event of exposure, immediate action is required.[1] The basicity of the compound implies that "waiting and seeing" will result in tissue saponification (deep chemical burns).
Figure 2: Emergency Response Logic.[1] Note: For basic compounds, flushing duration is critical to restore pH balance.
Specific First Aid Notes:
-
Skin: Do not use vinegar to neutralize on skin (exothermic risk). Use copious water.[1][3][4][5]
-
Eyes: Speed is vital. The pyrrolidine amine can penetrate the cornea rapidly.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Amines. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1-Methylimidazole (CAS 616-47-7).[3] ECHA Registration Dossier. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
